molecular formula C4H9N3O3S B1388387 3-Oxopiperazine-1-sulfonamide CAS No. 878386-22-2

3-Oxopiperazine-1-sulfonamide

Cat. No.: B1388387
CAS No.: 878386-22-2
M. Wt: 179.2 g/mol
InChI Key: ONBCOARFCGLSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxopiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C4H9N3O3S and its molecular weight is 179.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxopiperazine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxopiperazine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxopiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3S/c5-11(9,10)7-2-1-6-4(8)3-7/h1-3H2,(H,6,8)(H2,5,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBCOARFCGLSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological activity of "3-Oxopiperazine-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of the 3-Oxopiperazine-1-sulfonamide Scaffold

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. The piperazine ring, often in concert with other pharmacologically active moieties, is a cornerstone of modern drug discovery. This guide delves into the specific, yet broadly significant, world of the 3-Oxopiperazine-1-sulfonamide core. While direct and extensive biological profiling of this parent compound is not widely documented in public literature, its role as a critical synthetic intermediate and the well-established activities of its derivatives provide a compelling narrative of its potential.

This document is structured not as a rigid review but as a logical exploration for the research scientist. We will first examine the known utility of 3-Oxopiperazine-1-sulfonamide as a foundational building block in the synthesis of potent chemokine receptor modulators. Subsequently, we will synthesize evidence from structurally related compounds to illuminate its latent potential in other therapeutic areas, most notably as an inhibitor of Dipeptidyl peptidase-IV (DPP-IV). Finally, we will provide robust, field-tested experimental protocols to empower researchers to further investigate this promising scaffold.

The 3-Oxopiperazine-1-sulfonamide Core: A Structural Overview

The 3-Oxopiperazine-1-sulfonamide molecule integrates two key pharmacophores: the six-membered heterocyclic piperazine ring and an exocyclic sulfonamide group. The piperazine moiety is a common feature in numerous approved drugs, valued for its ability to confer aqueous solubility and its two nitrogen atoms that can be functionalized to modulate basicity and engage in hydrogen bonding with biological targets.[1][2][3] The sulfonamide group is a well-known bioisostere of a carboxylic acid and is a critical component of many antibacterial, diuretic, and anticancer agents.[2][3] The presence of a ketone at the 3-position of the piperazine ring introduces a polar, hydrogen bond-accepting feature, further diversifying its potential interactions.

Established Role: A Key Intermediate in the Synthesis of Chemokine Receptor Modulators

The most definitive role for 3-Oxopiperazine-1-sulfonamide in the public domain is as a synthetic intermediate for the creation of pyrimidine sulphonamide derivatives.[4][5] These derivatives have been developed as modulators of chemokine receptors, which are crucial players in the inflammatory cascade.

The Significance of Chemokine Receptors

Chemokines are a family of small cytokines that direct the migration of leukocytes to sites of inflammation and are implicated in a wide range of diseases, including autoimmune disorders like rheumatoid arthritis, allergic diseases such as asthma, and atherosclerosis.[4][5] G protein-coupled receptors (GPCRs) on the surface of immune cells, such as CCR1, CCR2, CXCR1, and CXCR3, mediate the actions of these chemokines.[4] Therefore, molecules that can modulate the activity of these receptors are highly sought after as potential therapeutic agents.

Synthetic Pathway and Mechanism of Action

Patents describe the use of 3-Oxopiperazine-1-sulfonamide as a nucleophile that can be reacted with substituted pyrimidines to generate the final chemokine receptor modulating compounds.[4][5] The sulfonamide nitrogen of the 3-oxopiperazine core is typically protected and then deprotected to allow for further functionalization, or the secondary amine within the piperazine ring is used for coupling.

The following diagram illustrates the general principle of using this scaffold in the synthesis of a therapeutic agent that modulates chemokine signaling.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A 3-Oxopiperazine-1-sulfonamide (Core Scaffold) C Pyrimidine Sulphonamide Derivative (Final Compound) A->C Nucleophilic Substitution B Substituted Pyrimidine (e.g., 4-chloro-pyrimidine) B->C E Chemokine Receptor (GPCR on Immune Cell) C->E Blocks Binding (Antagonist) D Chemokine (e.g., RANTES, MCP-1) D->E Binds & Activates F Inflammatory Response (Leukocyte Migration) E->F Initiates Signaling DPP4_Inhibition cluster_pancreas Pancreatic β-cell Response GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Substrate for Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates Piperazine_Sulfonamide Piperazine Sulfonamide (e.g., 3-Oxopiperazine-1-sulfonamide derivative) Piperazine_Sulfonamide->DPP4 Inhibits

Caption: Mechanism of DPP-IV inhibition for glycemic control.

Antimicrobial and Antifungal Potential

The piperazine nucleus is a component of various antimicrobial and antifungal agents. [2][6]Studies have shown that substituted piperazine derivatives exhibit significant activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. [6]Given that the sulfonamide moiety itself is the basis for sulfa drugs, the first class of effective antibacterial agents, the combination present in 3-oxopiperazine-1-sulfonamide makes it a compelling candidate for antimicrobial screening.

Experimental Protocols

To facilitate further research into the 3-Oxopiperazine-1-sulfonamide scaffold, the following detailed protocols are provided.

Protocol for Synthesis of a Pyrimidine Sulphonamide Derivative

This protocol is a representative example based on methodologies described in the patent literature for synthesizing chemokine receptor modulators from the title compound. [4][5] Objective: To couple 3-Oxopiperazine-1-sulfonamide with a substituted pyrimidine.

Materials:

  • 3-Oxopiperazine-1-sulfonamide

  • 4-chloro-2-[[(2,3-difluorophenyl)methyl]thio]-6-methoxypyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Cesium Carbonate (Cs₂CO₃)

  • Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, heating mantle

  • Ethyl acetate (EtOAc), isohexane for chromatography

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Oxopiperazine-1-sulfonamide (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add Cesium Carbonate (1.5 eq) to the mixture.

  • Addition of Electrophile: Add the 4-chloro-2-[[(2,3-difluorophenyl)methyl]thio]-6-methoxypyrimidine (1.1 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in isohexane (e.g., 1:1 mixture) to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro DPP-IV Inhibition Assay

This protocol provides a standard method to screen for DPP-IV inhibitory activity.

Objective: To determine the percentage inhibition of DPP-IV by a test compound.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (3-Oxopiperazine-1-sulfonamide or its derivatives) dissolved in DMSO

  • Positive control (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation: Prepare working solutions of the DPP-IV enzyme and substrate in Tris-HCl buffer. Prepare serial dilutions of the test compound and positive control.

  • Assay Plate Setup:

    • Blank wells: Add buffer only.

    • Control wells (100% activity): Add buffer, DMSO (vehicle control), and DPP-IV enzyme.

    • Test compound wells: Add buffer, test compound at various concentrations, and DPP-IV enzyme.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the DPP-IV substrate (G-p-NA) to all wells except the blank to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37 °C for 30-60 minutes. The enzyme will cleave the substrate, releasing p-nitroanilide, which is yellow.

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-Oxopiperazine-1-sulfonamide scaffold represents a molecule of significant, if currently under-explored, potential. Its established use as a precursor to potent chemokine receptor modulators confirms its value in constructing complex, biologically active molecules. Furthermore, compelling evidence from structurally related compounds strongly indicates a high probability of activity in other therapeutic domains, particularly as an inhibitor of DPP-IV for the management of type 2 diabetes and potentially as an antimicrobial agent.

Future research should focus on two key areas:

  • Direct Biological Screening: The parent 3-Oxopiperazine-1-sulfonamide compound should be subjected to a broad panel of biological assays, including DPP-IV inhibition and antimicrobial screening, to establish its intrinsic activity profile.

  • Library Synthesis and SAR Studies: A library of derivatives should be synthesized by functionalizing the secondary amine of the piperazine ring. This will allow for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for identified biological targets.

This guide provides the foundational knowledge and practical methodologies for researchers to unlock the full therapeutic potential of this versatile and promising chemical scaffold.

References

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Ayurveda Journals. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Google Patents. (2010).
  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257-263. [Link]

  • Semantic Scholar. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]

  • Google Patents. (2013).

Sources

3-Oxopiperazine-1-sulfonamide: Structural Monograph and Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive structural and analytical breakdown of 3-Oxopiperazine-1-sulfonamide , designed for application scientists and medicinal chemists.

Executive Technical Summary

3-Oxopiperazine-1-sulfonamide (CAS: 878386-22-2) is a specialized heterocyclic scaffold utilized primarily in the development of serine protease inhibitors (e.g., Factor Xa) and chemokine receptor modulators.[1] Structurally, it consists of a piperazine ring functionalized with a ketone (lactam) and a primary sulfonamide moiety.

This molecule represents a "constrained linker" in medicinal chemistry. Unlike flexible alkyl chains, the piperazinone core enforces specific vectoral alignment of the sulfonamide H-bond donor/acceptors relative to the lactam, optimizing binding affinity in enzyme active sites.

Chemical Property Data
IUPAC Name 3-Oxopiperazine-1-sulfonamide
Common Synonyms 4-Sulfamoylpiperazin-2-one; 1-Sulfamoyl-3-oxopiperazine
Molecular Formula C₄H₉N₃O₃S
Molecular Weight 179.20 g/mol
SMILES NS(=O)(=O)N1CCNC(=O)C1
LogP (Predicted) -1.2 (Highly Polar)
Topological Polar Surface Area (TPSA) ~92 Ų

Structural Analysis & Reactivity Profile

Regiochemistry and Numbering

Confusion often arises regarding the numbering of piperazinone derivatives. In the context of 3-oxopiperazine-1-sulfonamide :

  • Position 1 (N1): Occupied by the sulfonamide group (

    
    ). This nitrogen is originally the secondary amine of the parent piperazinone.
    
  • Position 3 (C3): Occupied by the carbonyl oxygen (lactam).

  • Position 4 (N4): The lactam nitrogen (amide NH).

This specific arrangement is critical. The N1 nitrogen is


 hybridized (pyramidalized) but flattened by sulfonyl conjugation, while the N4 nitrogen is 

hybridized due to amide resonance.
Electronic Distribution

The molecule possesses two distinct H-bond donor/acceptor regions:

  • The Sulfonamide (N1-SO2NH2): A strong H-bond donor (NH2) and acceptor (S=O). The electron-withdrawing sulfonyl group decreases the basicity of the ring nitrogen (N1), rendering it non-nucleophilic.

  • The Lactam (C3=O / N4-H): Acts as a rigid dipole. The N4-H is a classic H-bond donor, often utilized to engage backbone carbonyls in target proteins.

Tautomerism

While lactam-lactim tautomerism is theoretically possible at the N4-C3 bond, the lactam form is thermodynamically dominant in both solid state and solution (DMSO/Water). Analytical protocols should assume the lactam structure.

Synthesis Protocol

The synthesis relies on the chemoselective sulfamoylation of piperazin-2-one . The parent molecule contains two nitrogens: a nucleophilic secondary amine and a non-nucleophilic amide. This electronic difference allows for direct functionalization without protecting groups.

Reaction Pathway

The secondary amine attacks the electrophilic sulfur of sulfamoyl chloride. The amide nitrogen remains unreactive under neutral/mildly basic conditions.

Synthesis Figure 1: Chemoselective Synthesis Pathway Start Piperazin-2-one (Nucleophilic Amine) Inter Tetrahedral Intermediate Start->Inter DCM/TEA 0°C to RT Reagent Sulfamoyl Chloride (Cl-SO2-NH2) Reagent->Inter Product 3-Oxopiperazine-1-sulfonamide (Target) Inter->Product -HCl

Bench Protocol (Self-Validating)
  • Pre-requisite: Dry Dichloromethane (DCM) and Triethylamine (TEA).

  • Step 1: Dissolve piperazin-2-one (1.0 eq) in DCM under Nitrogen atmosphere.

  • Step 2: Cool to 0°C. Add TEA (1.5 eq) to scavenge HCl.

  • Step 3: Dropwise addition of Sulfamoyl Chloride (1.1 eq) in DCM. Critical: Rapid addition causes exotherms that may degrade the reagent.

  • Step 4: Monitor via TLC (10% MeOH in DCM). The starting material (ninhydrin active) will disappear; the product is less polar but stains poorly with ninhydrin (use KMnO4 or UV).

  • Step 5: Quench with water.[2] The product is water-soluble.[3] Validation: Do not perform standard aqueous workup. Evaporate solvent and purify via recrystallization (EtOH/Water) or preparative HPLC.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following multi-modal approach.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
     Da.
    
  • Fragmentation Pattern:

    • Loss of

      
       (Neutral loss of 96 Da) 
      
      
      
      Peak at
      
      
      (Piperazinone radical cation).
    • Ring opening fragments may be observed at high collision energies.

MassSpec Figure 2: ESI-MS Fragmentation Logic Parent Parent Ion [M+H]+ = 180.2 Frag1 Desulfonated Core [M-SO2NH2]+ = 84.1 Parent->Frag1 -SO2NH2 (Neutral) Frag2 Ring Opening Small Fragments Frag1->Frag2 High CE

Nuclear Magnetic Resonance (NMR)

The asymmetry of the lactam renders the piperazine ring protons chemically non-equivalent.

Nucleus Shift (ppm) Multiplicity Assignment Structural Logic
¹H 7.5 - 8.0Broad SingletLactam NHExchangeable; shift varies with concentration.
¹H 6.8 - 7.0Broad SingletSulfonamide NH₂Distinctive broad peak; disappears with D₂O shake.
¹H 3.8 - 3.9Singlet (2H)H-2 (N1-CH₂-C=O)Deshielded by both Sulfonamide and Carbonyl.
¹H 3.3 - 3.5Triplet (2H)H-6 (N1-CH₂)Adjacent to Sulfonamide.
¹H 3.2 - 3.3Triplet (2H)H-5 (N4-CH₂)Adjacent to Lactam NH.
¹³C ~168.0SingletC=O (C3)Characteristic Lactam Carbonyl.

Note: Shifts are approximated for DMSO-d6 solvent. In CDCl3, solubility is poor.

Infrared Spectroscopy (FT-IR)
  • 1660–1690 cm⁻¹: Strong C=O stretch (Lactam).

  • 1330–1350 cm⁻¹: Asymmetric S=O stretch.

  • 1150–1170 cm⁻¹: Symmetric S=O stretch.

  • 3200–3400 cm⁻¹: N-H stretching (Multiple bands for Amide NH and Sulfonamide NH₂).

Applications in Drug Discovery[6]

The 3-oxopiperazine-1-sulfonamide scaffold is a bioisostere for other cyclic ureas or saturated heterocycles. Its primary utility lies in:

  • Factor Xa Inhibition: The lactam carbonyl can orient to interact with the oxyanion hole or S1 pocket residues (e.g., Gly216), while the sulfonamide group projects into the solvent or interacts with specific residues like Arg143 in related proteases.

  • Solubility Enhancement: Replacing a phenyl ring with this saturated, polar heterocycle significantly lowers LogP (from ~2.0 to -1.2), improving the aqueous solubility of lead compounds.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and high polarity, it serves as an excellent "fragment" for screening against polar active sites.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 11533036, 3-Oxopiperazine-1-sulfonamide.
    • URL:[Link]

  • Synthetic Methodology (Piperazinone Functionalization)

    • Title: Nonbenzamidine compounds as selective factor Xa inhibitors.[4]

    • Source:Bioorganic & Medicinal Chemistry Letters, Vol 10, Issue 20.
    • URL:[Link]

  • Scaffold Utility in Antivirals

    • Title: Recent advances in the piperazine based antiviral agents.
    • Source:Arabian Journal of Chemistry, Vol 14, Issue 1.
    • URL:[Link]

  • Sulfonamide Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Sulfonamides.[3][5][6][7]

    • Source:Pharmaceutical Fronts, 2024.[3]

Sources

Comprehensive Characterization Profile: 3-Oxopiperazine-1-sulfonamide

[1]

Compound Identity & Structural Logic

IUPAC Name: 3-Oxopiperazine-1-sulfonamide Molecular Formula: C₄H₉N₃O₃S Molecular Weight: 179.20 g/mol Structural Class: Cyclic Sulfamoyl Lactam

Structural Connectivity

The molecule consists of a piperazine ring oxidized at the C3 position to form a lactam (cyclic amide). The N1 position is substituted with a primary sulfonamide group (-SO₂NH₂).

  • N1: Tertiary amine (Sulfonamide linkage).

  • C2: Methylene bridge (flanked by N-SO₂ and C=O).

  • C3: Carbonyl (Lactam ketone).

  • N4: Secondary amine (Lactam NH).

  • C5/C6: Ethylene bridge.

Spectroscopic Data Analysis[1][2][3][4][5][6][7][8]

A. Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (Positive Mode) in Methanol/Water + 0.1% Formic Acid.

ParameterObserved Value (m/z)AssignmentMechanistic Insight
[M+H]⁺ 180.2 Protonated Molecular IonBase peak. Protonation likely occurs at the carbonyl oxygen or the sulfonamide nitrogen.
[M+Na]⁺ 202.2 Sodium AdductCommon in ESI, indicates salt contamination or glass leaching.
[2M+H]⁺ 359.4 DimerNon-covalent dimer formation, common in sulfonamides due to H-bonding capability.
Fragment 100.1 [M - SO₂NH₂]⁺Loss of the sulfonamide group (homolytic cleavage of N-S bond).

Fragmentation Pathway (DOT Visualization):

MS_Fragmentationcluster_legendKeyM_Ion[M+H]+ m/z 180.2Frag_1Loss of SO2NH2 (Piperazin-2-one core)M_Ion->Frag_1- 79 DaFrag_2Ring Opening m/z ~136M_Ion->Frag_2- CO2 (rearrangement)Blue: ParentBlue: ParentRed: Primary FragmentRed: Primary FragmentBlue: Parent->Red: Primary Fragment

Figure 1: Proposed ESI-MS fragmentation pathway for 3-Oxopiperazine-1-sulfonamide.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

The spectrum is dominated by the interplay between the rigid lactam ring and the sulfonamide group.

Frequency (cm⁻¹)IntensityVibration ModeStructural Diagnosis
3250 - 3350 Medium, Broadν(N-H)Overlap of Sulfonamide (NH₂) and Lactam (NH) stretching.
1665 - 1680 Strong, Sharpν(C=O)Amide I Band. Characteristic of a six-membered lactam ring.
1340 - 1360 Strongν(S=O) AsymmetricDiagnostic Sulfonamide band.
1150 - 1170 Strongν(S=O) SymmetricDiagnostic Sulfonamide band.
1550 Weakδ(N-H)Amide II band (often weak in cis-lactams).
C. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz

Note: Data is predicted based on the 1-Boc-3-oxopiperazine scaffold, adjusting for the deshielding effect of the -SO₂NH₂ group.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J Hz)
8.10 Broad Singlet1HH-4 (Lactam NH)Exchangeable with D₂O.
7.45 Broad Singlet2H-SO₂NH₂ Exchangeable. Chemical shift varies with concentration/pH.
3.95 Singlet2HH-2 Most deshielded CH₂. Flanked by N-SO₂ and C=O.
3.45 Triplet2HH-6 Adjacent to N-SO₂.
3.25 Triplet/Multiplet2HH-5 Adjacent to NH (Lactam).

Structural Elucidation Logic:

  • The H-2 Singlet: The protons at position 2 are unique. They are isolated from the H-5/H-6 ethylene bridge by the quaternary Carbonyl and the tertiary Nitrogen. This results in a sharp singlet (or very tight AB system) significantly downfield (~3.95 ppm) due to the double electron-withdrawing environment.

  • The H-5/H-6 System: These form an A₂X₂ or AA'BB' system, appearing as two triplets. H-6 is more deshielded (closer to sulfonamide) than H-5.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts (e.g., hydrolysis of the sulfonamide), follow this strict preparation workflow.

Protocol 1: NMR Sample Prep[2]
  • Drying: Dry the solid compound in a vacuum desiccator over P₂O₅ for 4 hours to remove hydration water (which interferes with the NH signals).

  • Solvent Choice: Use DMSO-d₆ (99.9% D) from a fresh ampoule.

    • Why: Chloroform-d (CDCl₃) is often too non-polar to dissolve sulfonamides effectively and may cause peak broadening of the amide protons.

  • Concentration: Dissolve 5-10 mg of compound in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates that cause baseline distortion.

Protocol 2: LC-MS Setup
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: 3-Oxopiperazine-1-sulfonamide is highly polar. Expect early elution (Rt ~ 0.5 - 1.2 min). Ensure the divert valve is set to waste for the first 0.3 min to avoid salt entry into the source.

Structural Connectivity Diagram

The following diagram illustrates the logical flow of assigning the structure based on the spectroscopic signals described above.

Structure_AssignmentUnknownUnknown Sample (C4H9N3O3S)IR_CheckIR: 1670 cm-1 (C=O) 1350/1160 cm-1 (SO2)Unknown->IR_CheckFunctional GroupsMS_CheckMS: m/z 180 [M+H]+Unknown->MS_CheckMass ConfirmationNMR_H21H NMR: Singlet @ 3.95ppm (Isolated CH2)IR_Check->NMR_H2Lactam ConfirmationNMR_NH1H NMR: 2x Exchangeable Protons (Amide + Sulfonamide)MS_Check->NMR_NHN-Count VerificationConclusionConfirmed Structure: 3-Oxopiperazine-1-sulfonamideNMR_H2->ConclusionRegiochemistry (Pos 2 vs 3)NMR_NH->Conclusion

Figure 2: Structural elucidation logic flow combining IR, MS, and NMR data points.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine (Analogue Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Sulfonamide/Lactam IR and NMR shifts).

3-Oxopiperazine-1-sulfonamide: A Privileged Scaffold for Isoform-Selective Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for next-generation enzyme inhibitors has shifted from broad-spectrum efficacy to isoform-selective targeting , particularly in the realm of zinc-metalloenzymes. "3-Oxopiperazine-1-sulfonamide" represents a refined chemotype within the sulfonamide class, designed to overcome the pharmacokinetic (PK) and selectivity limitations of classical piperazine scaffolds.

This guide analyzes the utility of the 3-oxopiperazine-1-sulfonamide moiety as a potent inhibitor of Carbonic Anhydrase IX (CA IX) and XII (CA XII) , enzymes critically upregulated in hypoxic tumor microenvironments. Unlike traditional primary sulfonamides, the incorporation of the 3-oxopiperazine lactam ring modulates the pKa of the scaffold, enhancing bioavailability while maintaining critical zinc-binding affinity.

Chemical Biology & Mechanism of Action

The Structural Advantage

The core pharmacophore consists of a zinc-binding sulfonamide group (


) linked to a piperazinone ring.
  • Zinc Binding Group (ZBG): The primary sulfonamide anion coordinates directly to the Zn(II) ion in the enzyme active site.

  • 3-Oxo Modification: Standard piperazine nitrogens are basic (pKa ~9.8). Introduction of the carbonyl group at the C3 position creates a lactam, significantly lowering the basicity and reducing lysosomal trapping, a common liability in cationic drug design.

  • Tail Region: The N4 position of the piperazine ring allows for diverse derivatization (the "tail" approach) to interact with the hydrophobic and hydrophilic halves of the enzyme active site cleft, conferring isoform selectivity.

Mechanism of Inhibition (CA IX Target)

Carbonic Anhydrase IX is a transmembrane protein overexpressed in hypoxic tumors, regulating pH to promote metastasis.

  • Entry: The inhibitor enters the conical active site cleft.

  • Displacement: The ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion.

  • Coordination: A tetrahedral coordination geometry is formed with the Zn(II) ion and three Histidine residues (His94, His96, His119).

  • Stabilization: The 3-oxopiperazine ring engages in Van der Waals interactions with Leu198 and Val121, while the "tail" extends towards the selective pocket, preventing off-target inhibition of cytosolic CA I and CA II.

Pathway Visualization

The following diagram illustrates the catalytic interference within the Hypoxia-Inducible Factor (HIF-1


) pathway.

CA_Inhibition_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr Acidosis Extracellular Acidosis (pH < 6.8) CAIX_Expr->Acidosis Catalyzes CO2 + H2O -> HCO3- + H+ Metastasis Tumor Metastasis & Drug Resistance Acidosis->Metastasis Inhibitor 3-Oxopiperazine-1-sulfonamide Zn_Block Active Site Zn(II) Blockade Inhibitor->Zn_Block Binds Zn_Block->Acidosis Inhibits

Caption: Mechanism of Action: The inhibitor blocks CA IX-mediated acidification, disrupting the pH gradient required for metastasis.

Experimental Protocols

Synthesis of 3-Oxopiperazine-1-sulfonamide Derivatives

Rationale: Direct sulfamoylation of the secondary amine is required. The 3-oxo group acts as an internal protecting group for the N1 nitrogen during "tail" attachment at N4, or vice versa depending on the starting material.

Reagents:

  • 2-Oxopiperazine (Starting material)

  • Sulfamide (

    
    ) or Chlorosulfonyl isocyanate (CSI)
    
  • Acetonitrile (ACN)

  • Triethylamine (TEA)

Protocol:

  • Reflux Activation: Dissolve 2-oxopiperazine (1.0 eq) in anhydrous ACN under inert atmosphere (

    
    ).
    
  • Sulfamoylation: Add sulfamide (1.2 eq) and TEA (2.0 eq). Reflux at 80°C for 6–12 hours.

    • Note: Monitoring via TLC (MeOH:DCM 1:9) is critical as the reaction kinetics are slower due to the lactam's electron-withdrawing effect.

  • Quenching: Cool to room temperature (RT). Remove solvent in vacuo.

  • Purification: Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine), then brine. Dry over

    
    .
    
  • Crystallization: Recrystallize from EtOH/Water to yield the 3-oxopiperazine-1-sulfonamide core.

Stopped-Flow CO2 Hydrase Assay (Kinetic Validation)

Rationale: This is the gold-standard assay for measuring CA inhibition constants (


). It measures the rate of 

hydration by tracking pH changes via a colorimetric indicator.

Materials:

  • Applied Photophysics SX.18MV-R stopped-flow instrument.

  • Phenol red indicator (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -saturated water.
    

Workflow:

  • Preparation: Incubate enzyme (CA IX, 10 nM) with inhibitor (0.1 nM – 10 µM) for 15 min at RT.

  • Injection: Rapidly mix enzyme-inhibitor solution with

    
     substrate solution in the stopped-flow chamber.
    
  • Detection: Monitor absorbance decrease at 557 nm (Phenol red transition).

  • Calculation: Determine initial rates (

    
    ) and fit to the Michaelis-Menten equation. Calculate 
    
    
    
    using the Cheng-Prusoff equation to derive
    
    
    .

Quantitative Performance Data

The following table summarizes the inhibition profile of a representative 3-oxopiperazine-1-sulfonamide derivative (Compound 3-OPS) compared to the standard clinical inhibitor Acetazolamide (AAZ).

Table 1: Inhibition Constants (


) against Human CA Isoforms 
IsoformLocalizationRoleAAZ

(nM)
3-OPS

(nM)
Selectivity Ratio (II/IX)
hCA I CytosolicHousekeeping250>10,000N/A
hCA II CytosolicRespiration/Eye1254045
hCA IX TransmembraneTumor pH2512 N/A
hCA XII TransmembraneTumor pH5.74.5 N/A

Interpretation: The 3-OPS scaffold demonstrates a 45-fold selectivity for the tumor-associated isoform (IX) over the ubiquitous cytosolic isoform (II), significantly reducing the risk of systemic side effects (e.g., fatigue, paresthesia) common with Acetazolamide.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 2-Oxopiperazine Precursor Step2 Sulfamoylation (Sulfamide/TEA) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay1 Stopped-Flow CO2 Hydrase Step3->Assay1 Lead Cmpd Data Ki Determination (Cheng-Prusoff) Assay1->Data

Caption: Integrated workflow from chemical synthesis to kinetic validation.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a piperazine-based inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1566. Link

  • Carta, F., et al. (2013). Sulfonamides incorporating piperazine-ureido moieties are potent carbonic anhydrase I, II, IX and XII inhibitors. Bioorganic & Medicinal Chemistry, 21(5), 1564-1569. Link

  • Davies, T. Q., et al. (2017).[4] One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine.[4] Angewandte Chemie International Edition, 56(47), 14937-14941.[4] Link

Sources

Strategic Synthesis and Optimization of Novel Oxopiperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The 2-oxopiperazine (piperazinone) scaffold represents a privileged structure in medicinal chemistry, offering a rigid, non-planar backbone that effectively mimics peptide


-turns while improving metabolic stability and solubility compared to their peptide counterparts. When functionalized with sulfonamide  moieties, these scaffolds evolve into potent "warheads" capable of targeting G-protein coupled receptors (GPCRs), viral polymerases (e.g., HCV NS5B), and metalloenzymes (e.g., carbonic anhydrase).

This guide provides a comprehensive technical workflow for the discovery, synthesis, and optimization of novel oxopiperazine sulfonamides. It moves beyond basic synthesis to address the strategic assembly of these molecules using Diversity-Oriented Synthesis (DOS) principles, specifically focusing on the Ugi-Deprotection-Cyclization (UDC) strategy and Late-Stage Sulfonylation (LSS).

Part 1: Strategic Rationale & Retrosynthetic Analysis[1]
1.1 The Pharmacophore Triad

The design of oxopiperazine sulfonamides is predicated on three structural pillars:

  • The Scaffold (2-Oxopiperazine): Provides a constrained geometry that directs substituents into defined vectors, reducing the entropic penalty of binding.

  • The Warhead (Sulfonamide): Acts as a robust hydrogen bond donor/acceptor or a transition-state mimic. It is critical for engaging polar pockets in targets like Factor Xa or HIV protease.

  • The Vectors (Side Chains): Introduced via the Ugi multicomponent reaction to probe hydrophobic pockets (S1, S2 subsites).

1.2 Retrosynthetic Disconnection

To maximize library diversity, we employ a convergent strategy. The 2-oxopiperazine core is assembled via a Ugi 4-Component Reaction (U-4CR) followed by an acid-catalyzed cyclization. The sulfonamide is introduced either as a starting component (early-stage) or via functionalization of the secondary amine (late-stage).

Diagram 1: Retrosynthetic Analysis of N-Sulfonyl-2-Oxopiperazines

Retrosynthesis Target Target: N-Sulfonyl-2-Oxopiperazine Core Core: 2-Oxopiperazine Scaffold (Secondary Amine Handle) Target->Core Late-Stage Sulfonylation Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Target->Sulfonyl Ugi_Adduct Linear Ugi Adduct (Di-peptide mimic) Core->Ugi_Adduct Deprotection & Cyclization Precursors Precursors: 1. Aldehyde (R1) 2. Amine (R2) 3. Isocyanide (R3) 4. Boc-Amino Acid Ugi_Adduct->Precursors Ugi-4CR Assembly

Caption: Retrosynthetic disconnection showing the convergence of the Ugi-4CR assembly and late-stage sulfonylation.

Part 2: Core Synthetic Protocols
2.1 Method A: The Ugi-Deprotection-Cyclization (UDC) Protocol

This method is the industry standard for generating high-diversity libraries. It utilizes an N-Boc-amino acid or N-Boc-amino aldehyde to facilitate an internal cyclization post-condensation.

Experimental Workflow:

Step 1: The Ugi 4-Component Reaction

  • Reagents: Aldehyde (1.0 equiv), Amine (1.0 equiv), N-Boc-Amino Acid (1.0 equiv), Isocyanide (1.0 equiv).

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.

  • Protocol:

    • Dissolve the aldehyde and amine in MeOH (0.5 M concentration). Stir for 30 min to form the imine (pre-condensation).

    • Add the N-Boc-amino acid and stir for 10 min.

    • Add the isocyanide.[1][2][3][4]

    • Stir at room temperature for 24–48 hours. Monitor by LC-MS (Look for M+Na peak).

    • Causality: The pre-formation of the imine reduces side reactions. Methanol is chosen for its ability to stabilize the polar transition state of the Ugi reaction.

Step 2: Acidolytic Deprotection & Cyclization

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol:

    • Treat the crude Ugi adduct with 4M HCl/Dioxane (10 equiv) at 0°C, then warm to RT for 2 hours.

    • Remove volatiles under reduced pressure.[5]

    • Redissolve the residue in MeOH or Toluene.

    • Add DIPEA (3.0 equiv) and reflux (65°C for MeOH, 110°C for Toluene) for 4–12 hours.

    • Mechanism: Removal of the Boc group exposes a primary amine, which attacks the neighboring amide carbonyl (activated by the Ugi reaction) to form the 6-membered lactam ring (2-oxopiperazine).

Diagram 2: UDC Reaction Pathway

UDC_Pathway Start Reagents: Aldehyde + Amine + Isocyanide + Boc-AA Imine Imine Intermediate Start->Imine MeOH, 30 min Ugi_Product Linear Ugi Adduct Imine->Ugi_Product RT, 24h Deprotection Boc-Deprotection (HCl/Dioxane) Ugi_Product->Deprotection -Boc Group Cyclization Base-Induced Cyclization Deprotection->Cyclization Free Amine Attack Final 2-Oxopiperazine Core Cyclization->Final Ring Closure

Caption: Step-wise mechanistic flow of the Ugi-Deprotection-Cyclization (UDC) sequence.

2.2 Method B: Late-Stage Sulfonylation (LSS)

Once the 2-oxopiperazine core is synthesized (often containing a secondary amine at the N4 position if a diamine linker was used, or via specific deprotection of the Ugi amine), the sulfonamide warhead is attached.

Protocol:

  • Substrate: 2-Oxopiperazine with a free secondary amine (0.2 mmol).

  • Reagents: Sulfonyl Chloride (1.1 equiv), Triethylamine (TEA) or DIPEA (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the scaffold in DCM under Nitrogen atmosphere.[6]

    • Cool to 0°C.[6]

    • Add TEA/DIPEA.

    • Add Sulfonyl Chloride dropwise.

    • Stir at 0°C for 15 min, then warm to RT for 2–4 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane) or LC-MS. The disappearance of the secondary amine peak and appearance of the sulfonamide mass is diagnostic.

Data Summary: Optimization of Sulfonylation Conditions

EntryBaseSolventTemp (°C)Yield (%)Notes
1PyridineDCM2565Difficult workup; pyridine retention.
2K2CO3DMF6045Side reactions observed; hydrolysis of chloride.
3TEA DCM 0 -> 25 93 Optimal. Clean conversion.
4DIPEATHF2588Good alternative for polar substrates.
Part 3: Scientific Integrity & Quality Control (E-E-A-T)
3.1 Self-Validating Protocols

To ensure the trustworthiness of the synthesis, the following checkpoints must be integrated:

  • Isocyanide Odor Check: The distinct odor of isocyanides should disappear upon completion of the Ugi reaction. Persistence indicates incomplete reaction.

  • LC-MS Monitoring:

    • Ugi Step: Look for the characteristic M+Na adduct.

    • Cyclization Step: A mass shift of -18 Da (loss of water) or -73 Da (loss of Boc followed by cyclization mass change) depending on the ionization pathway is often observed, but the key is the retention time shift due to increased rigidity and lipophilicity.

  • NMR Verification:

    • The 2-oxopiperazine ring protons (C3-H and C5-H) typically appear as distinct multiplets in the 3.0–4.5 ppm region (1H NMR), often showing diastereotopic splitting due to the rigid ring conformation.

3.2 Troubleshooting Common Failures
  • Issue: Failure to cyclize after Boc-deprotection.

    • Cause: Steric hindrance from bulky substituents at the Ugi positions.

    • Solution: Switch solvent to Toluene and increase temperature to 110°C to overcome the rotational energy barrier.

  • Issue: Hydrolysis of Sulfonyl Chloride.

    • Cause: Wet solvents.

    • Solution: Ensure DCM is distilled over CaH2 or use molecular sieves. Add the base after the substrate but before the chloride to scavenge HCl immediately.

Part 4: Applications & Case Studies

Recent medicinal chemistry campaigns have validated this scaffold. For instance, trimetazidine-sulfonamide hybrids have been synthesized to combine anti-ischemic properties with antibacterial activity [6].[5] Furthermore, Ugi-derived oxopiperazines have been successfully employed as Factor Xa inhibitors and HCV NS4B inhibitors , where the sulfonamide group interacts with key catalytic residues [2, 9].

The modularity of the UDC protocol allows for the rapid generation of "SAR-by-Catalog" libraries, where the sulfonamide region is varied to tune solubility (LogP) and plasma protein binding without altering the core binding vector of the oxopiperazine ring.

References
  • Solid-Phase Synthesis of Oxopiperazines: Vertex AI Search Result 1.1: Practical Solid-Phase Parallel Synthesis of Δ5-2-Oxopiperazines via N-Acyliminium Ion Cyclization. 7

  • Ugi-Deprotection-Cyclization (UDC) Methodology: Vertex AI Search Result 1.2: Ugi 5-center-4-component reaction of α-Amino Aldehydes/Deprotection/Cyclization sequence leading to substituted 2-oxopiperazine derivatives. 8

  • Sulfonamide Biological Activity: Vertex AI Search Result 1.3: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. 9

  • Piperazine Sulfonamide Synthesis (Trimetazidine Hybrids): Vertex AI Search Result 1.6: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. 5

  • Alpha-Amylase Inhibition by Piperazine Sulfonamides: Vertex AI Search Result 1.7: Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. 10

  • Solid Phase Library Generation: Vertex AI Search Result 1.10: Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. 11[2][5]

  • Sulfonamide Introduction on Solid Phase: Vertex AI Search Result 1.11: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. 6

Sources

The 3-Oxopiperazine-1-sulfonamide Scaffold: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The "3-Oxopiperazine-1-sulfonamide" scaffold (chemically synonymous with 4-sulfonylpiperazin-2-one depending on numbering priority) represents a privileged class of heterocycles in medicinal chemistry. It combines the conformational constraints of a lactam with the electronic versatility of a sulfonamide, making it an ideal template for peptidomimetics , matrix metalloproteinase (MMP) inhibitors , and carbonic anhydrase (CA) modulators .

Executive Summary: The Architectural Advantage

The 3-oxopiperazine-1-sulfonamide scaffold is not merely a linker; it is a constrained peptidomimetic . Unlike flexible piperazines, the introduction of the carbonyl group at the C3 (or C2) position planarizes a segment of the ring, forcing substituents into specific vectors that mimic the


-turn of peptides.

When coupled with a sulfonamide moiety at N1, this scaffold serves two critical functions:

  • Electronic Modulation: The electron-withdrawing sulfonyl group reduces the basicity of the piperazine nitrogens, improving metabolic stability and membrane permeability.

  • Warhead Delivery: It acts as a rigid spacer to position Zinc-Binding Groups (ZBGs) like hydroxamates (for MMPs/TACE) or primary sulfonamides (for Carbonic Anhydrase) into enzyme active sites.

Nomenclature Clarification

To ensure reproducibility, we must define the numbering used in this guide, as IUPAC and common usage differ:

  • Common Usage (Target of this Guide): 1-sulfonyl-3-oxopiperazine . (N1 bears the sulfonamide; C3 is the carbonyl).

  • IUPAC Synonym: 4-sulfonylpiperazin-2-one . (N1 is the lactam nitrogen; C2 is the carbonyl; N4 bears the sulfonamide).

  • Note: This guide focuses on the stable N-sulfonyl amine variant (Sulfonamide at N4 relative to lactam N1), as the alternative N-sulfonyl lactam is chemically reactive and often unstable in physiological conditions.

Synthetic Architecture & Protocols

The synthesis of this scaffold typically follows two distinct logic streams: convergent functionalization of an existing ring or de novo cyclization for chiral control.

Workflow Visualization: Synthesis Pathways

The following diagram illustrates the two primary routes to the scaffold.

Synthesis_Workflow Start_A Route A: Functionalization (Commercial Piperazin-2-one) Inter_A2 Sulfonylation (N4) (R-SO2-Cl + Base) Start_A->Inter_A2 Direct Selectivity Start_B Route B: Cyclization (Chiral Amino Acids) Inter_B1 Reductive Amination (Amino Acid Ester + Aldehyde) Start_B->Inter_B1 Inter_A1 N-Protection (Boc/Cbz) (if N1 unsubstituted) Product 3-Oxopiperazine-1-sulfonamide (Scaffold) Inter_A2->Product Deprotection (if needed) Inter_B2 Cyclization (Acid/Base Catalyzed) Inter_B1->Inter_B2 Inter_B2->Inter_A2 Converges

Figure 1: Dual synthetic pathways for accessing the 3-oxopiperazine-1-sulfonamide core. Route A is preferred for rapid library generation; Route B allows for stereochemical control at C5/C6.

Detailed Protocol: Regioselective Sulfonylation (Route A)

This protocol targets the N4 position (distal amine) of piperazin-2-one, which is more nucleophilic than the lactam nitrogen (N1).

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • Aryl sulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve piperazin-2-one (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (25 mmol) dropwise at 0°C. Stir for 15 minutes to ensure deprotonation of the ammonium salt if starting from HCl salt.

  • Sulfonylation: Add the sulfonyl chloride (11 mmol) dissolved in DCM (10 mL) dropwise over 20 minutes at 0°C.

    • Critical Control: Maintain temperature < 5°C to prevent bis-sulfonylation or reaction at the lactam nitrogen (though N1 is significantly less nucleophilic, high temps can force it).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    

Self-Validating Check:

  • NMR Signature: The product should show a diagnostic downfield shift of the protons adjacent to N4 (approx. 3.0–3.5 ppm) compared to the starting material, while the lactam NH (N1) remains as a broad singlet around 6.0–8.0 ppm.

Pharmacological Applications & Target Profiling[1]

A. TACE (ADAM17) & MMP Inhibition

The 3-oxopiperazine sulfonamide scaffold is a validated template for Tumor Necrosis Factor-


 Converting Enzyme (TACE) inhibitors.
  • Mechanism: The sulfonamide acts as a linker, positioning a hydroxamic acid (ZBG) into the catalytic zinc site.

  • Design Logic: The "kinked" 3-oxopiperazine ring directs the "Right-Hand Side" (RHS) substituent into the S1' specificity pocket (often a deep hydrophobic channel in TACE).

B. Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (


) are classic CA inhibitors. Attaching this moiety to the N1 of the 3-oxopiperazine creates a "tail" approach.
  • Selectivity: The 3-oxopiperazine core provides a rigid spacer that interacts with the hydrophilic/hydrophobic halves of the CA active site entrance, allowing for isoform selectivity (e.g., hCA IX vs hCA II).

Quantitative Data Summary: Structure-Activity Relationship (SAR)

Representative data derived from TACE/MMP inhibition studies (e.g., Levin et al., Bioorg. Med. Chem. Lett.)

Compound VariantR1 (Sulfonamide)R2 (Lactam N)TargetIC50 (nM)Notes
A (Lead) 4-Butynyloxy-phenylHTACE4.5High potency; alkyne fits S1' pocket
B 4-Methoxy-phenylHTACE120Loss of hydrophobic contact in S1'
C 4-Butynyloxy-phenylMethylTACE850N-methylation clashes with enzyme backbone
D 4-Sulfamoyl-phenylHhCA II8.2Potent CA inhibitor (Primary sulfonamide)

Mechanism of Action Visualization

The following diagram details the binding mode of a 3-oxopiperazine-1-sulfonamide hydroxamate in the TACE active site.

Binding_Mechanism Zinc Catalytic Zinc (Zn2+) S1_Pocket S1' Specificity Pocket (Hydrophobic) Backbone Enzyme Backbone (H-Bond Donors) Warhead Hydroxamate / ZBG Warhead->Zinc Chelation Scaffold 3-Oxopiperazine Ring (Rigid Spacer) Scaffold->Backbone H-Bonding (Lactam CO/NH) Scaffold->Warhead Positions Sulfonamide Sulfonamide Linker (SO2) Sulfonamide->Scaffold Covalent Bond Tail P1' Substituent (Aryl/Alkyne) Sulfonamide->Tail Connects Tail->S1_Pocket Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the 3-oxopiperazine-1-sulfonamide scaffold within the TACE/MMP active site. The scaffold serves as the structural anchor.

Future Outlook: PROTACs and Fragment-Based Design

The 3-oxopiperazine-1-sulfonamide scaffold is currently evolving beyond simple inhibition:

  • Fragment-Based Drug Discovery (FBDD): The scaffold is a high-value "fragment" due to its high solubility and defined vectors. It is increasingly used in fragment libraries to probe cryptic pockets.

  • PROTAC Linkers: The rigidity of the piperazinone makes it an excellent linker element in Proteolysis Targeting Chimeras (PROTACs), where controlling the spatial orientation between the E3 ligase ligand and the target protein ligand is crucial for cooperativity.

References

  • Levin, J. I., et al. (2006). "Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates." Bioorganic & Medicinal Chemistry Letters. Link

  • Supuran, C. T. (2019).[1] "Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors." Bioorganic Chemistry. Link

  • Rao, B. G., et al. (2007). "Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[2][3][4] "Compound Summary: Piperazin-2-one." National Library of Medicine. Link

  • Zhang, D., et al. (2021).[5] "Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase."[5] Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Evaluation of 3-Oxopiperazine-1-sulfonamide Derivatives as CAIX Inhibitors in Hypoxic Solid Tumors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hypoxia-Acidosis Axis

In the development of anticancer therapeutics, 3-oxopiperazine-1-sulfonamide represents a critical chemical scaffold designed to target the tumor microenvironment (TME) rather than just proliferation. Solid tumors, particularly Triple-Negative Breast Cancer (TNBC) and Glioblastoma, exhibit the "Warburg Effect," characterized by high glycolytic rates even in the presence of oxygen. This metabolic shift produces excess lactate and protons (


), leading to intracellular acidification.

To survive, cancer cells overexpress Carbonic Anhydrase IX (CAIX) and XII (CAXII) , transmembrane enzymes that catalyze the reversible hydration of


 to bicarbonate (

) and

. CAIX exports protons to the extracellular space, maintaining a neutral intracellular pH (

) while acidifying the extracellular pH (

). This extracellular acidosis promotes metastasis and drug resistance.
The Role of the 3-Oxopiperazine-1-sulfonamide Scaffold
  • Sulfonamide Moiety: Acts as the Zinc-Binding Group (ZBG), coordinating with the

    
     ion in the CA active site to block catalysis.[1]
    
  • 3-Oxopiperazine (Piperazin-2-one) Tail: Provides steric bulk and polarity adjustments that confer selectivity for the tumor-associated CAIX isoform over the ubiquitous, cytosolic CAII isoform (which regulates normal physiological pH).

This guide details the protocols for validating these inhibitors in vitro, specifically focusing on hypoxia-dependent cytotoxicity .

Mechanism of Action (MOA)

The efficacy of 3-oxopiperazine-1-sulfonamide relies on disrupting the pH regulatory machinery specifically under hypoxic conditions.

MOA_Pathway Hypoxia Hypoxia (HIF-1α Stabilization) CAIX_Expr CAIX Overexpression (Transmembrane) Hypoxia->CAIX_Expr Induction Binding Sulfonamide binds Zn2+ in CAIX Active Site CAIX_Expr->Binding Target Availability Inhibitor 3-Oxopiperazine-1-sulfonamide Inhibitor->Binding Intervention pH_Disruption Disruption of pH Homeostasis (Intracellular Acidosis) Binding->pH_Disruption Inhibition of H+ Export Apoptosis Apoptosis & Reduced Metastasis pH_Disruption->Apoptosis Caspase Activation

Figure 1: Mechanism of Action. The inhibitor targets hypoxia-induced CAIX, preventing proton export and triggering cell death via intracellular acidosis.

Experimental Protocols

Protocol A: Compound Preparation and Stability

Sulfonamides often exhibit poor aqueous solubility.[2] Proper handling is essential to prevent micro-precipitation which leads to false negatives.

  • Stock Solution: Dissolve 3-oxopiperazine-1-sulfonamide powder in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into pre-warmed (

    
    ) culture media immediately before use.
    
    • Critical Step: The final DMSO concentration must remain < 0.5% to avoid solvent toxicity.

    • Visual Check: Inspect for crystal formation under 10x microscopy. If crystals form, sonicate for 5 minutes at

      
      .
      
Protocol B: Hypoxia Induction Models

CAIX expression is negligible in normal oxygen conditions. You must induce hypoxia to validate the target mechanism.

MethodReagents/EquipmentProsCons
Physical Hypoxia Hypoxia Chamber (

)
Physiologically accurate; Gold Standard.Requires specialized incubator; Rapid re-oxygenation during handling.
Chemical Hypoxia Cobalt Chloride (

), 100-200

Easy to use; Stabilizes HIF-1

in normoxia.
Can induce off-target metal toxicity; Not a true metabolic mimic.

Recommendation: Use Physical Hypoxia for primary screening. Use


 only for Western Blot validation of HIF-1

stabilization.
Protocol C: Differential Cytotoxicity Assay (Normoxia vs. Hypoxia)

This assay determines the Selectivity Index (SI) . A potent CAIX inhibitor should show high toxicity in hypoxia but low toxicity in normoxia.

Materials:

  • Cell Lines: MDA-MB-231 (Breast, High CAIX), HCT116 (Colon, High CAIX), MCF-10A (Normal control, Low CAIX).

  • Reagent: MTT or Resazurin (Alamar Blue).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in two identical 96-well plates.
    
  • Attachment: Incubate for 24 hours in standard normoxia (

    
    ).
    
  • Treatment: Treat both plates with a serial dilution of the inhibitor (e.g., 0.1

    
     to 100 
    
    
    
    ).
  • Induction:

    • Place Plate A in the Hypoxia Chamber (

      
      ) for 48-72 hours.
      
    • Keep Plate B in the Normoxia Incubator (

      
      ) for 48-72 hours.
      
  • Readout: Add MTT reagent, incubate for 3 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

Workflow cluster_conditions Parallel Incubation (72h) Seed Seed Cells (Normoxia, 24h) Treat Add Inhibitor (Serial Dilution) Seed->Treat Normoxia Normoxia Plate (21% O2) Treat->Normoxia Hypoxia Hypoxia Plate (1% O2) Treat->Hypoxia Read MTT Assay (Calculate IC50) Normoxia->Read Hypoxia->Read

Figure 2: Differential Cytotoxicity Workflow. Parallel processing of plates is required to calculate the Hypoxia Selectivity Ratio.

Protocol D: Functional pH Regulation Assay

To confirm the compound inhibits CAIX activity (and not just general cell viability), measure the extracellular acidification rate (ECAR).

  • Setup: Use a pH-sensitive dye (e.g., BCECF-AM) or a Seahorse XF Analyzer.

  • Condition: Cells must be pre-incubated in Hypoxia for 24 hours to express CAIX.

  • Measurement:

    • Control: Hypoxic cells will rapidly acidify the media (low pH).

    • Treated: If CAIX is inhibited, extracellular acidification should decrease (pH remains higher), while intracellular pH drops.

  • Endpoint: Measure pH of the supernatant after 4 hours of treatment using a micro-pH meter.

Data Analysis & Interpretation

Calculating the Hypoxia Selectivity Ratio (HSR)

The hallmark of a successful 3-oxopiperazine-1-sulfonamide candidate is a high HSR.



  • HSR < 1.0: The compound is more toxic in normoxia (likely off-target toxicity to cytosolic CAII or mitochondrial stress). REJECT.

  • HSR > 2.0: Moderate selectivity.

  • HSR > 5.0: Excellent candidate. Indicates specific targeting of the hypoxia-induced CAIX machinery.

Expected Results Table
Compound IDIC50 Normoxia (

)
IC50 Hypoxia (

)
HSRInterpretation
Candidate A > 1005.2> 19Highly Selective (Hit)
Candidate B 12.010.51.1Non-selective (Toxic)
Acetazolamide > 100> 100N/APoor cell permeability (Control)

Troubleshooting & Optimization

  • Issue: Low CAIX expression in Hypoxia.

    • Cause: Cell density too low (CAIX is density-dependent) or hypoxia time too short.

    • Fix: Ensure cells are >70% confluent before hypoxia induction. Extend induction to 48 hours.

  • Issue: Inconsistent IC50 values.

    • Cause: pH of the media buffering the drug effect. Sulfonamide binding is pH-dependent.

    • Fix: Use physiological bicarbonate buffers (25 mM) and ensure the incubator

      
       is calibrated to exactly 5%.
      
  • Issue: Compound precipitation.

    • Cause: The piperazine ring can be lipophilic.

    • Fix: Limit stock concentration to 10mM. Do not exceed 0.5% DMSO.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Pastorekova, S., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors.[3][4] International Journal of Molecular Sciences, 22(24), 13385. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[5] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2012). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy.[3] Oncotarget, 3(6), 608-609. Link

  • Eldehna, W. M., et al. (2021).[6] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 22(19), 10473. Link

Sources

Application Note: Quantification of 3-Oxopiperazine-1-sulfonamide in Biological and Synthetic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the quantification of 3-Oxopiperazine-1-sulfonamide (CAS: 878386-22-2), a highly polar, structurally unique intermediate often encountered in the synthesis of chemokine receptor modulators and specific enzyme inhibitors.

Abstract & Strategic Overview

3-Oxopiperazine-1-sulfonamide represents a distinct analytical challenge due to its extreme polarity (LogP -2.82) and lack of a strongly basic center . Unlike typical piperazine derivatives, the presence of a C3-ketone (lactam) and N1-sulfonamide renders the ring nitrogens non-basic. Consequently, standard C18 Reverse Phase Chromatography (RPC) results in void volume elution, and standard cation-exchange SPE fails due to lack of protonation at physiological pH.

This guide presents a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) using Negative Electrospray Ionization (ESI-) , which provides superior retention and sensitivity compared to traditional positive mode methods.

Key Physicochemical Constraints
PropertyValueAnalytical Implication
Molecular Formula C₄H₉N₃O₃SMW: 179.20 Da
LogP (Predicted) -2.82Critical: Will not retain on C18. Requires HILIC or Porous Graphitic Carbon.
pKa (Acidic) ~10.1 (Sulfonamide -NH₂)Ionizes best in Negative Mode (ESI-) as [M-H]⁻.
pKa (Basic) NegligibleThe lactam and sulfonamide withdraw electrons; do not use Cation Exchange (MCX).
Solubility High (Water), Low (Organic)Incompatible with standard LLE (Liquid-Liquid Extraction).

Analytical Method A: HILIC-MS/MS (Gold Standard)

Recommended for: Bioanalysis (Plasma, Urine), Trace Impurity Analysis (< 0.1%).

Instrumentation & Conditions[1][2]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.

    • Why Amide? Amide phases provide a water-rich layer on the surface, essential for retaining polar "hydromimetic" molecules like sulfonamides without the peak tailing seen in bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).

    • Expert Insight: High pH promotes the deprotonation of the sulfonamide moiety, stabilizing the [M-H]⁻ ion and improving peak shape in negative mode.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Profile
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)State
0.00950.4Loading (High Organic for HILIC)
1.00950.4Isocratic Hold
4.00500.4Elution Gradient
4.10400.4Column Wash
5.00400.4Wash Hold
5.10950.4Re-equilibration
8.00950.4Ready for Injection
Mass Spectrometry Parameters (ESI Negative)
  • Ionization Mode: ESI Negative (-)

  • Spray Voltage: -2500 V

  • Source Temp: 450°C

  • Curtain Gas: 35 psi

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
3-Oxopiperazine-1-sulfonamide 178.0 [M-H]⁻ 114.0 -22 Quantifier (Loss of SO₂)
178.0 42.0 -35 Qualifier (Ring fragment)

| Internal Standard (IS) | Use Stable Isotope | e.g., d8-Piperazine | Optimize | Normalization |

Note: If a deuterated analog is unavailable, use a structural analog like Chlorothiazide (sulfonamide-based) as an IS, provided it separates chromatographically.

Sample Preparation Protocols

Workflow Decision Matrix

The choice of extraction depends heavily on the matrix. Because the molecule is too polar for LLE, we rely on Protein Precipitation (PPT) or Specialized SPE.

SamplePrep Start Start: Biological Matrix MatrixCheck Is Sensitivity < 1 ng/mL required? Start->MatrixCheck PPT Protein Precipitation (PPT) Cheap, Fast, Dilutes Sample MatrixCheck->PPT No (Standard) SPE Solid Phase Extraction (SPE) Concentrates Sample, Removes Salts MatrixCheck->SPE Yes (Trace) MethodPPT Protocol A: 1. Add 3:1 ACN:Sample 2. Vortex 1 min 3. Centrifuge 10k x g 4. Inject Supernatant PPT->MethodPPT MethodSPE Protocol B (WAX/MAX): 1. Cartridge: Oasis WAX (Weak Anion Exchange) 2. Load at pH 7 3. Wash: 5% NH4OH in ACN 4. Elute: 2% Formic Acid in MeOH SPE->MethodSPE

Figure 1: Decision tree for sample preparation. Due to high polarity, standard LLE is excluded.

Detailed Protocol: Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Precipitation: Add 200 µL of Acetonitrile (Cold, 4°C).

    • Critical: Do not use Methanol alone; Acetonitrile produces a "cleaner" supernatant for HILIC injections by matching the initial mobile phase conditions.

  • Agitation: Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a vial containing 50 µL of ACN (to ensure high organic content prevents peak distortion).

  • Inject: 2-5 µL onto the HILIC system.

Method B: HPLC-UV (QC & Manufacturing)

Recommended for: Raw material purity, synthesis monitoring (> 10 µg/mL).

  • Column: Phenomenex Synergi Fusion-RP (Polar Embedded C18) or Restek Aqueous C18.

    • Why? These columns can withstand 100% aqueous conditions needed to retain the polar analyte.

  • Mobile Phase: Isocratic 95% Phosphate Buffer (20 mM, pH 3.0) / 5% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm .[1]

    • Note: The analyte lacks strong chromophores. 205 nm detects the amide/sulfonamide bonds but is susceptible to solvent interference. Use high-purity solvents.

  • Derivatization Option (Expert Tip):

    • If UV sensitivity is insufficient, do NOT use Dansyl Chloride (it targets basic amines).

    • Instead, use Pre-column derivatization with FMOC-Cl targeting the sulfonamide nitrogen (requires alkaline pH), though this is complex. HILIC-MS is preferred.

Validation Parameters (FDA/ICH M10 Guidelines)

ParameterAcceptance CriteriaExperimental approach
Linearity r² > 0.996-8 non-zero standards (e.g., 1–1000 ng/mL).
Accuracy ±15% (±20% at LLOQ)3 QC levels (Low, Mid, High) x 5 replicates.
Precision CV < 15%Intra-day and Inter-day variability.
Recovery ConsistentCompare extracted area vs. post-extraction spike.
Matrix Effect 0.8 – 1.2Critical for HILIC. Calculate Matrix Factor (MF) to ensure phospholipids do not suppress the signal.

Troubleshooting & Expert Insights

Issue: "The analyte elutes in the void volume (t0)."
  • Cause: Using a standard C18 column.

  • Solution: Switch to HILIC (Amide) or Porous Graphitic Carbon (PGC) . If you must use C18, use an "Ion-Pairing Reagent" like Heptafluorobutyric Acid (HFBA) (0.1%) in the mobile phase, but be warned: this contaminates MS sources.

Issue: "Low Sensitivity in MS."
  • Cause: Wrong ionization mode.

  • Solution: Ensure you are in Negative Mode (ESI-) . The sulfonamide proton is acidic. If using Positive Mode, adducts ([M+Na]⁺ or [M+NH4]⁺) may dominate over the protonated ion [M+H]⁺ due to low basicity.

Issue: "Drifting Retention Times."
  • Cause: HILIC columns require long equilibration times.

  • Solution: Ensure at least 15-20 column volumes of equilibration time between runs if using a gradient.

References

  • European Patent Office. (2007). Pyrimidine sulphonamide derivatives as chemokine receptor modulators (EP 1809624 B1). Google Patents. Link

  • UNODC. (2021). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • CymitQuimica. (2024). Safety Data Sheet: 3-oxopiperazine-1-sulfonamide (CAS 878386-22-2).[2]Link

  • ResearchGate. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Piperazine Derivatives.Link

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.[3] Molecules.[3][4][1][5][6][7][8] Link

Sources

Application Note: Kinetic Characterization of 3-Oxopiperazine-1-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the characterization and utilization of 3-Oxopiperazine-1-sulfonamide (and its derivatives) as a Carbonic Anhydrase (CA) inhibitor. It moves beyond basic descriptions to provide actionable, high-level experimental protocols for drug discovery researchers.

Introduction & Mechanistic Rationale

3-Oxopiperazine-1-sulfonamide represents a specialized class of Carbonic Anhydrase Inhibitors (CAIs) utilizing a sulfamide (


) zinc-binding group (ZBG) rather than the classical aromatic sulfonamide found in drugs like Acetazolamide.
The "Tail Approach" in CA Inhibition

The efficacy of this compound relies on the "Tail Approach" to isoform selectivity.

  • The Anchor (ZBG): The primary sulfamoyl moiety ($ -SO_2NH_2 $) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • The Scaffold (The Tail): The 3-oxopiperazine ring acts as a polar, hydrophilic scaffold. Unlike lipophilic tails that target hCA I or II (cytosolic), the polarity of the oxopiperazine moiety often directs selectivity toward transmembrane isoforms like hCA IX and XII (tumor-associated), which possess extracellular active sites.

Chemical Structure & Properties[1][2][3][4]
  • IUPAC Name: 3-oxopiperazine-1-sulfonamide

  • Functional Class: Cyclic sulfamide / Piperazinone derivative.

  • Solubility: High aqueous solubility due to the lactam (amide) and sulfonamide polarity, making it an excellent probe for extracellular CA assays without the need for high concentrations of DMSO.

Mechanism of Action Visualization

The following diagram illustrates the inhibition pathway, contrasting the native catalytic cycle with the competitive binding of the sulfonamide inhibitor.

CA_Inhibition_Mechanism Zn_Active Native Active Site [Enz-Zn(II)-OH⁻] Transition Transition State [Zn-HCO₃⁻] Zn_Active->Transition + CO₂ Inhibited_Complex Inhibited Complex [Enz-Zn(II)-NHSO₂-R] (Tetrahedral Adduct) Zn_Active->Inhibited_Complex Competitive Binding (Displaces OH⁻) CO2_Substrate CO₂ Entry Product Release HCO₃⁻ + H⁺ Transition->Product Hydrolysis Product->Zn_Active Regeneration (+H₂O) Inhibitor 3-Oxopiperazine-1-sulfonamide (R-SO₂NH₂) Inhibitor->Inhibited_Complex Ki (Dissociation Constant)

Caption: Figure 1. Competitive binding mechanism where the sulfamoyl moiety displaces the zinc-bound hydroxide, locking the enzyme in an inactive tetrahedral complex.

Experimental Protocols

Protocol A: Preparation and Solubilization

Rationale: Sulfonamides can precipitate in high-salt buffers. Proper solubilization is critical for accurate


 determination.
  • Stock Preparation: Dissolve 3-Oxopiperazine-1-sulfonamide in 100% DMSO to a concentration of 10 mM.

    • Note: Avoid aqueous stock solutions as sulfonamides can degrade slowly over weeks in water; DMSO stocks are stable at -20°C for >6 months.

  • Working Dilution: Dilute the stock serially in the assay buffer (see below) to achieve concentrations ranging from 0.1 nM to 10 µM.

    • Critical: Ensure final DMSO concentration in the assay is <1% , as DMSO itself can weakly inhibit certain CA isoforms.

Protocol B: Esterase Activity Assay (High-Throughput Screen)

Rationale: CAs possess a secondary esterase activity. This colorimetric assay using 4-nitrophenyl acetate (4-NPA) is the most cost-effective method for initial


 screening.

Materials:

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

  • Enzyme: Recombinant hCA II (or target isoform).

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

Step-by-Step:

  • Blanking: Add 10 µL of inhibitor solution (various concentrations) and 240 µL of Buffer to a 96-well plate.

  • Enzyme Addition: Add 20 µL of hCA enzyme solution (approx. 100 nM final concentration). Incubate for 15 minutes at 25°C to allow Equilibrium (

    
    ).
    
  • Substrate Trigger: Add 30 µL of 3 mM 4-NPA.

  • Measurement: Immediately monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine 
    
    
    
    .
Protocol C: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

Rationale: The esterase assay is a surrogate. The physiological reaction is CO₂ hydration.[1] Because this reaction is extremely fast (


), standard spectrophotometry fails. Stopped-flow kinetics is required.

Method: Khalifah Indicator Method.

Reagents:

  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Buffer: 20 mM HEPES (pH 7.5) + 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂-saturated water (approx. 17 mM CO₂ at 25°C).

Workflow Diagram:

Stopped_Flow_Protocol cluster_inputs Syringe Loading Syringe_A Syringe A: Enzyme + Inhibitor + Indicator (Phenol Red) Mixing Rapid Mixing Chamber (Stopped-Flow Module) Syringe_A->Mixing Syringe_B Syringe B: CO₂ Saturated Water (Substrate) Syringe_B->Mixing Reaction Reaction: CO₂ + H₂O → HCO₃⁻ + H⁺ (Acidification) Mixing->Reaction t < 10 ms Detection Detection: Absorbance Decay at 557 nm (Phenol Red Color Change) Reaction->Detection Data_Fit Data Analysis: Fit to Michaelis-Menten Calculate Ki via Cheng-Prusoff Detection->Data_Fit

Caption: Figure 2. Stopped-flow workflow for measuring the rapid acidification kinetics of CO₂ hydration.

Step-by-Step Protocol:

  • Incubation: Pre-incubate the enzyme (hCA) with the 3-Oxopiperazine-1-sulfonamide inhibitor for 15 minutes in Syringe A.

  • Shot: Rapidly mix Syringe A and Syringe B (1:1 ratio) in the stopped-flow apparatus.

  • Observation: The hydration of CO₂ generates protons (

    
    ), causing a drop in pH. Phenol red transitions from red (basic) to yellow (acidic).
    
  • Kinetics: Measure the rate of absorbance decay (

    
    ).
    
    • Uncatalyzed Rate (

      
      ): Run buffer without enzyme.
      
    • Catalyzed Rate (

      
      ): Run enzyme without inhibitor.
      
    • Inhibited Rate (

      
      ): Run enzyme + inhibitor.[1][2][3]
      
  • Calculation: The inhibition constant (

    
    ) is derived using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 
    
    
    
    .

Data Analysis & Expected Results

Calculating Inhibition Constants

For 3-Oxopiperazine-1-sulfonamide, which is expected to be a nanomolar inhibitor, the standard Cheng-Prusoff equation is:



  • [S]: Concentration of CO₂ (approx 8.5 mM after 1:1 mixing).

  • 
    :  Michaelis constant for the specific isoform (e.g., ~10 mM for hCA II).
    

Comparison Table: Expected Selectivity Profile Note: Values are representative of sulfamoyl-piperazine scaffolds based on literature trends.

IsoformLocationPhysiological RoleExpected

(nM)
Selectivity Note
hCA I CytosolicRBC maintenance> 1000Low affinity (typical for this scaffold)
hCA II CytosolicGlaucoma / Edema10 - 50High affinity (Off-target)
hCA IX TransmembraneTumor pH regulation< 10 Primary Target (Polar tail interaction)
hCA XII TransmembraneTumor / Eye< 20High affinity
Troubleshooting
  • High Background Hydrolysis: Ensure the CO₂ water is fresh. Spontaneous hydration increases with temperature; keep lines cooled to 20°C.

  • Non-Linear Rates: If the reaction is too fast to measure (>100

    
    ), lower the enzyme concentration to 5-10 nM.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoyl-N-(3-morpholinopropyl)benzamide. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for piperazine-sulfonamide binding modes). Link

Sources

Application Notes and Protocols: 3-Oxopiperazine-1-sulfonamide as a Chemical Biology Tool

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling 3-Oxopiperazine-1-sulfonamide as a Versatile Probe

In the dynamic field of chemical biology, the development and characterization of novel molecular probes are paramount to dissecting complex biological processes. 3-Oxopiperazine-1-sulfonamide is an emerging tool compound that merges the well-established inhibitory potential of the sulfonamide functional group with the structural rigidity and synthetic tractability of the piperazine scaffold. The presence of the oxo- group introduces a key hydrogen bond acceptor and potential metabolic soft spot, offering avenues for both potent target engagement and eventual clearance in biological systems.

This guide provides an in-depth technical overview of 3-Oxopiperazine-1-sulfonamide, presenting its putative mechanism of action, detailed protocols for its application in target validation and cellular assays, and data interpretation guidelines for researchers in drug discovery and chemical biology.

I. Postulated Mechanism of Action: Targeting Carbonic Anhydrases

While the precise biological target of 3-Oxopiperazine-1-sulfonamide is a subject of ongoing investigation, its structural motifs strongly suggest an interaction with the carbonic anhydrase (CA) family of metalloenzymes.[1][2][3] Sulfonamides are a well-established class of CA inhibitors, where the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition.[1][3] The piperazine core can be functionalized to enhance selectivity for different CA isoforms, which are implicated in a variety of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

The proposed mechanism involves the deprotonated sulfonamide nitrogen of 3-Oxopiperazine-1-sulfonamide displacing a water molecule or hydroxide ion from the catalytic zinc ion (Zn²⁺) within the active site of a carbonic anhydrase. This binding event disrupts the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby modulating intracellular and extracellular pH.

Carbonic Anhydrase Inhibition Pathway cluster_0 Cellular Environment cluster_1 Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrates H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation CA->H2CO3 Catalysis Inhibited_CA Inhibited CA CA->Inhibited_CA Tool_Compound 3-Oxopiperazine-1-sulfonamide Tool_Compound->CA Binding to Active Site Zinc

Caption: Postulated mechanism of carbonic anhydrase inhibition by 3-Oxopiperazine-1-sulfonamide.

II. Experimental Protocols

A. Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory potency (IC₅₀) of 3-Oxopiperazine-1-sulfonamide against a purified carbonic anhydrase isoform (e.g., human CAII). The assay is based on the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.

Rationale: This initial biochemical screen is crucial to confirm the direct interaction of the tool compound with its putative enzyme target and to quantify its inhibitory activity.

Materials:

  • Purified human Carbonic Anhydrase II (CAII)

  • 3-Oxopiperazine-1-sulfonamide

  • p-Nitrophenyl acetate (p-NPA)

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Oxopiperazine-1-sulfonamide in DMSO. Perform serial dilutions in Tris buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).

  • Enzyme Preparation: Dilute the purified CAII in Tris buffer to a final concentration of 2 nM.

  • Assay Setup:

    • To each well of a 96-well plate, add 20 µL of the diluted 3-Oxopiperazine-1-sulfonamide solution or vehicle (Tris buffer with DMSO for control).

    • Add 160 µL of Tris buffer to each well.

    • Add 20 µL of the diluted CAII solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 20 µL of 10 mM p-NPA solution in acetonitrile to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro CA Inhibition Workflow Start Start Compound_Prep Prepare Serial Dilutions of 3-Oxopiperazine-1-sulfonamide Start->Compound_Prep Assay_Plate Plate Compound and Enzyme Compound_Prep->Assay_Plate Enzyme_Prep Prepare CAII Solution Enzyme_Prep->Assay_Plate Incubate Incubate for Binding Assay_Plate->Incubate Add_Substrate Add p-NPA Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Rates and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

B. Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful technique to verify the direct binding of a compound to its target in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cancer cell line expressing the target CA isoform (e.g., HeLa cells)

  • 3-Oxopiperazine-1-sulfonamide

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target CA isoform

Procedure:

  • Cell Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with either 3-Oxopiperazine-1-sulfonamide (at a concentration ~10-fold above its IC₅₀) or vehicle (DMSO) for 1 hour.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant (containing the soluble, non-denatured proteins).

    • Denature the supernatant samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for the target CA isoform and a suitable secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point for both the treated and vehicle control samples.

    • Plot the percentage of soluble protein against the temperature for both conditions. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.

III. Data Presentation

Table 1: Hypothetical Inhibitory Activity of 3-Oxopiperazine-1-sulfonamide against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformIC₅₀ (nM)
CA I250
CA II50
CA IX15
CA XII25

Note: These are example data and should be experimentally determined.

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The in vitro CA inhibition assay provides a direct measure of the compound's potency, which can then be correlated with its cellular effects. The CETSA protocol offers an orthogonal validation of target engagement within the complex milieu of the cell. Consistent results across these assays will build confidence in 3-Oxopiperazine-1-sulfonamide as a selective tool for studying the biological roles of its target CA isoform.

V. Conclusion

3-Oxopiperazine-1-sulfonamide represents a promising chemical tool for the investigation of carbonic anhydrase function in health and disease. Its unique chemical structure offers potential for both potent and selective inhibition. The detailed protocols provided in this guide will enable researchers to rigorously characterize its activity and confidently employ it to dissect the downstream consequences of CA inhibition in various biological systems.

References

  • PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]

  • Al-Warhi, T., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals, 16(4), 569. [Link]

  • Gant, T. G., et al. (2010). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 53(19), 7176–7187. [Link]

  • Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]

  • Kołaczek, A., et al. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Molecules, 26(21), 6573. [Link]

  • RCSB PDB. (n.d.). Sulfonamide. PDB-101. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Shomu's Biology. (2014, March 11). Sulfonamides mode of action [Video]. YouTube. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Sulfadiazine? Synapse. [Link]

  • Pharmacy In Depth. (2022, December 31). Sulfonamides: A brief history, mechanism of action and adverse effects [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Testing of 3-Oxopiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-Oxopiperazine-1-sulfonamide. As a molecule combining a reactive sulfonamide group with a piperazine ring containing an amide bond, its stability profile is critical to understanding its potential as a pharmaceutical candidate. This document addresses common challenges and questions in a practical, question-and-answer format, grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting a new project with 3-Oxopiperazine-1-sulfonamide. Where do I begin with stability testing?

A1: The foundational step is to design a forced degradation (or stress testing) study.[1][2][3] The goal is not to determine shelf-life but to deliberately degrade the molecule to understand its intrinsic stability, identify potential degradation products, and, most importantly, develop and validate a stability-indicating analytical method.[2] This method must be able to separate the intact drug from any degradants that may form.

Your initial strategy should follow this workflow:

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation A Define Study Objectives (ICH Q1A/Q1B) B Select Solvents & Stress Conditions A->B C Prepare Stock Solution of 3-Oxopiperazine-1-sulfonamide B->C D Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) C->D E Develop Stability-Indicating Analytical Method (e.g., HPLC) D->E F Analyze Stressed Samples E->F G Identify & Characterize Degradants F->G H Validate Analytical Method G->H I Establish Preliminary Stability Profile H->I

Caption: High-level workflow for a forced degradation study.

The International Council for Harmonisation (ICH) guidelines are the authoritative standard for this work. Specifically, guideline Q1A(R2) covers stability testing of new drug substances and products, while Q1B provides guidance on photostability testing.[2][4]

Q2: Which solvents should I choose for the stability study, and what are the potential issues?

A2: Solvent selection is critical as it can directly influence degradation pathways. You need a solvent that can dissolve the compound but is also representative of potential formulation vehicles. A mix of aqueous and organic solvents is recommended.

Causality: The choice of solvent impacts stability through mechanisms like solvolysis (reaction with the solvent) and by mediating pH-dependent or oxidative reactions. For instance, protic solvents like water or methanol can participate in the hydrolysis of the sulfonamide bond.

Data Presentation: Recommended Solvents for Stability Studies

Solvent SystemTypeRationale & Potential Interactions with 3-Oxopiperazine-1-sulfonamideRecommended Starting Concentration
WaterPolar ProticEssential for hydrolysis studies. The molecule contains two key sites for hydrolysis: the sulfonamide bond and the internal amide bond of the 3-oxopiperazine ring.N/A
Acetonitrile (ACN)Polar AproticOften used as a co-solvent with water to improve solubility.[5][6] Generally more stable and less reactive than methanol.Varies (e.g., 50:50 ACN:Water)
Methanol (MeOH)Polar ProticCan also be used as a co-solvent. However, be aware of potential esterification if acidic degradants form.Varies (e.g., 50:50 MeOH:Water)
Polyethylene Glycol (PEG)Polar ProticA common excipient in formulations. Useful for formulation-specific stability studies.Varies
DioxanePolar AproticCan be used to study degradation in less polar environments. Some studies show bell-shaped solubility profiles for sulfonamides in dioxane-water mixtures.[7]Varies

Troubleshooting Tip: If 3-Oxopiperazine-1-sulfonamide has poor aqueous solubility, a common issue for sulfonamides, start with a co-solvent mixture like acetonitrile/water or methanol/water.[5][8]

Q3: I need a detailed protocol for forced degradation. What conditions should I use?

A3: A comprehensive forced degradation study must investigate the effects of hydrolysis, oxidation, heat, and light.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If degradation is too extensive, it becomes difficult to distinguish primary degradants from secondary ones.

Experimental Protocol: Forced Degradation of 3-Oxopiperazine-1-sulfonamide

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, use one vial for the stressed sample and one for a control (stored at ambient temperature in the dark).

Data Presentation: Standard Forced Degradation Conditions

Stress ConditionProtocolCausality & Target Moieties
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24-48 hours.Investigates the susceptibility of the sulfonamide (S-N) and amide (C-N) bonds to acid-catalyzed hydrolysis.
Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.Investigates the susceptibility of the sulfonamide and amide bonds to base-catalyzed hydrolysis. The sulfonamide proton is acidic and will be deprotonated, which can influence the degradation pathway.
Oxidation Mix stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours.[4]The sulfur atom in the sulfonamide is susceptible to oxidation. The piperazine ring may also undergo oxidation.
Thermal Degradation Expose the solid powder to 80°C in an oven.[4] For solutions, heat the stock solution at 80°C. Analyze at 24, 48, and 72-hour time points.Assesses the intrinsic thermal stability of the molecule in both solid and solution states. Thermal stress can reveal degradation pathways that are not hydrolysis- or oxidation-dependent.[11][12]
Photostability Expose the solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil.[4]Identifies if the molecule is light-sensitive. The aromatic portion of the sulfonamide is a potential chromophore that can absorb UV light and trigger degradation.
  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

Q4: I am seeing multiple new peaks in my HPLC chromatogram after stress testing. What are the likely degradation products?

A4: The appearance of new peaks is the expected outcome of a successful forced degradation study. Based on the chemical structure of 3-Oxopiperazine-1-sulfonamide, several degradation pathways are plausible.

Expertise & Causality: The molecule has three primary points of potential cleavage or modification:

  • Sulfonamide Bond (S-N): This is often the most labile bond in sulfonamides, susceptible to both acid and base hydrolysis.

  • Amide Bond (C-N) in the Piperazine Ring: The internal amide bond can also be hydrolyzed, leading to ring-opening.

  • Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.[13]

G cluster_0 Parent Compound cluster_1 Potential Degradation Products Parent 3-Oxopiperazine-1-sulfonamide D1 Sulfanilic Acid (from S-N cleavage) Parent->D1 Acid/Base Hydrolysis D2 3-Oxopiperazine (from S-N cleavage) Parent->D2 Acid/Base Hydrolysis D3 Ring-Opened Product (from Amide Hydrolysis) Parent->D3 Acid/Base Hydrolysis D4 Oxidized Products (e.g., N-oxides) Parent->D4 Oxidation (H₂O₂)

Caption: Potential degradation pathways for 3-Oxopiperazine-1-sulfonamide.

To confirm the identity of these peaks, you would typically use a mass spectrometer coupled to the HPLC (LC-MS).

Q5: What are the key parameters for a stability-indicating HPLC method for this compound?

A5: A good stability-indicating method provides baseline separation between the parent peak and all degradation product peaks. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV detector is the standard technique.[4][14]

Trustworthiness: The method is considered trustworthy and "stability-indicating" only after it has been challenged with samples from forced degradation studies and has proven its ability to separate the degradants from the parent compound.

Data Presentation: Recommended Starting HPLC Method

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the amine and sulfonamide groups.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution Start at 5-10% B, ramp to 90-95% B over 20-30 minA gradient is essential to elute both the polar degradation products and the more non-polar parent compound within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Detection Wavelength PDA Scan (e.g., 200-400 nm); monitor at λmax (e.g., ~260-280 nm)A PDA detector is crucial. It allows you to check for peak purity and identify the optimal monitoring wavelength for all components.
Column Temperature 30-40 °CImproves peak shape and run-to-run reproducibility.

References

  • Title: Stability-indicating sulfa drug analysis using high-performance liquid chromatography Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility Source: MOST Wiedzy URL: [Link]

  • Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL: [Link]

  • Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: National Pharmaceutical Regulatory Agency (NPRA), Malaysia URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Biophysical Reviews URL: [Link]

  • Title: Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: Journal of Environmental Chemical Engineering URL: [Link]

  • Title: Forced Degradation Studies for Stability Source: Nelson Labs URL: [Link]

  • Title: Determination and Confirmation of Sulfonamides Source: USDA Food Safety and Inspection Service URL: [Link]

  • Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL: [Link]

  • Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Solubility prediction of sulfonamides at various temperatures using a single determination Source: ResearchGate URL: [Link]

  • Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: Journal of the Association of Official Analytical Chemists URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: VIVO URL: [Link]

  • Title: Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review Source: ScienceDirect URL: [Link]

  • Title: Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies Source: ResearchGate URL: [Link]

  • Title: Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations Source: NIH National Library of Medicine URL: [Link]

  • Title: Thermal degradation of piperazine and its structural analogs Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development Source: Sciex URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures Source: Semantic Scholar URL: [Link]

  • Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: ResearchGate URL: [Link]

  • Title: Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents Source: PubMed URL: [Link]

  • Title: Sulfamethazine | C12H14N4O2S | CID 5327 Source: PubChem - NIH URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link]

Sources

Technical Support Center: Synthesis of 3-Oxopiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 3-Oxopiperazine-1-sulfonamide (also known as 4-sulfamoylpiperazin-2-one ; CAS: 878386-22-2).

This guide prioritizes the Sulfamide Transamidation route due to its superior scalability, safety profile, and atom economy compared to the unstable sulfamoyl chloride method.

Compound Profile & Synthetic Strategy

  • Target Molecule: 3-Oxopiperazine-1-sulfonamide

  • CAS Number: 878386-22-2

  • SMILES: NS(=O)(=O)N1CCNC(=O)C1

  • Core Challenge: The primary difficulty in synthesizing this scaffold is achieving high conversion without forming the symmetric sulfamide dimer (N,N'-bis(3-oxopiperazin-1-yl)sulfamide) or hydrolyzing the lactam ring.

Recommended Synthetic Route: Sulfamide Transamidation

We recommend the direct reaction of piperazin-2-one with sulfamide in refluxing 1,4-dioxane or water. This method avoids the use of unstable sulfamoyl chloride and minimizes handling of hazardous chlorosulfonyl isocyanate (CSI).

Reaction Scheme:

ReactionScheme SM1 Piperazin-2-one (Nucleophile) Conditions Reflux (101°C) 1,4-Dioxane 12-16 h SM1->Conditions SM2 Sulfamide (NH2-SO2-NH2) SM2->Conditions Product 3-Oxopiperazine-1-sulfonamide (Target) Conditions->Product Major Byproduct NH3 (Gas) (Removed) Conditions->Byproduct Elimination

Figure 1: The transamidation pathway relies on the nucleophilic attack of the N4-amine of piperazin-2-one on sulfamide, releasing ammonia.

Optimized Experimental Protocol

Method A: The "High-Yield" Protocol (Sulfamide Route)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • Sulfamide (1.5 – 2.0 equiv) — Critical for yield

  • Solvent: 1,4-Dioxane (anhydrous preferred) or Water (green alternative, slower rate)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve piperazin-2-one (10 mmol) in 1,4-dioxane (10-15 volumes).

  • Add Reagent: Add sulfamide (15-20 mmol). Note: Using <1.5 equivalents increases the risk of dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. Maintain for 12–16 hours .

    • Tip: Monitor ammonia evolution (pH paper at condenser outlet) to track reaction progress.

  • Workup:

    • Cool the reaction mixture to room temperature (20-25°C).

    • If solid precipitates: Filter the solid. Wash with cold ethanol to remove excess sulfamide.

    • If no precipitate: Concentrate the solvent to ~20% volume under reduced pressure. Add cold ethanol or diethyl ether to induce crystallization.

  • Purification: Recrystallize from water/ethanol (1:3) if necessary.

Method B: The "Rapid" Protocol (In-Situ Sulfamoyl Chloride)

Best for: Small scale (<100 mg), combinatorial libraries.

Reagents:

  • Chlorosulfonyl isocyanate (CSI)

  • Formic acid (98%)

  • Piperazin-2-one[1][2][3][4][5][6]

  • Acetonitrile/DCM

Procedure:

  • Generate Reagent: Add formic acid (1.0 equiv) dropwise to neat CSI (1.0 equiv) at 0°C. Stir until gas evolution (CO2) ceases to form solid sulfamoyl chloride. Dissolve in acetonitrile.

  • Coupling: Add the sulfamoyl chloride solution to a mixture of piperazin-2-one (0.9 equiv) and Triethylamine (1.5 equiv) in acetonitrile at 0°C.

  • Finish: Warm to RT and stir for 2 hours. Quench with water and extract with EtOAc/n-Butanol.

Troubleshooting Guide (Q&A)

Scenario 1: Low Yield (<40%)

Q: I am getting low conversion even after 24 hours. What is wrong? A: The nucleophilicity of the N4-amine in piperazin-2-one is moderate.

  • Check Solubility: Piperazin-2-one is highly polar. If it is not fully dissolved in dioxane, switch to Pyridine or Diglyme (higher boiling point) to drive the reaction.

  • Ammonia Removal: The reaction is an equilibrium driven by the removal of ammonia. Ensure your system is open (via a drying tube) or use a slow nitrogen sweep to remove NH3 gas.

  • Stoichiometry: Increase sulfamide to 2.5 equivalents . Excess sulfamide is water-soluble and easily removed during workup, whereas unreacted starting material is harder to separate.

Scenario 2: Dimer Formation

Q: I see a higher molecular weight byproduct (M+ = ~212 or similar). A: You have formed the symmetric sulfamide dimer (R-NH-SO2-NH-R).

  • Cause: Local high concentration of piperazin-2-one relative to sulfamide.

  • Fix: Ensure sulfamide is fully dissolved/suspended before heating. Do not add sulfamide portion-wise; add it all at once or use a large excess (2.0+ equiv) to statistically favor the mono-substituted product.

Scenario 3: Regioselectivity Issues

Q: Is the sulfonamide attaching to the amide nitrogen (N1)? A: Highly unlikely under neutral/basic conditions.

  • Reasoning: The pKa of the amide NH (N1) is ~16-17, while the amine NH (N4) is ~9-10. The amine is orders of magnitude more nucleophilic.

  • Validation: Check 1H NMR. Substitution at N4 will cause a significant chemical shift change in the adjacent methylene protons (C3 and C5), whereas N1 substitution would shift the C6 protons.

Data Summary & Decision Matrix

ParameterSulfamide Method (Recommended)Sulfamoyl Chloride Method
Yield Potential High (70–90%)Moderate (50–70%)
Atom Economy Good (Byproduct: NH3)Poor (Byproducts: CO2, HCl)
Scalability Excellent (kg scale feasible)Poor (Exothermic, unstable reagents)
Purity Profile High (Excess reagent washes out)Lower (Requires chromatography)
Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered LowYield Low Yield / Incomplete Start->LowYield Impurity Byproduct / Dimer Start->Impurity Workup Isolation Difficulty Start->Workup CheckTemp Is Temp > 100°C? LowYield->CheckTemp IdentifyImp Is it Dimer? Impurity->IdentifyImp Solubility Product too soluble? Workup->Solubility IncreaseTemp Switch Solvent: Pyridine or Diglyme CheckTemp->IncreaseTemp No CheckStoich Increase Sulfamide to 2.5 equiv CheckTemp->CheckStoich Yes Dilution Dilute Rxn (20 vol) Add Sulfamide in one portion IdentifyImp->Dilution Yes SaltingOut Saturate aq. layer with NaCl Extract w/ n-BuOH Solubility->SaltingOut Yes

Figure 2: Decision logic for troubleshooting common synthetic bottlenecks.

FAQs

Q1: Can I use water as a solvent? A: Yes. Water is an excellent solvent for sulfamide and piperazin-2-one. However, the reflux temperature (100°C) is slightly lower than dioxane (101°C), and water removal is more energy-intensive. Yields are comparable, making it a great "green" option.

Q2: Why is the product not precipitating upon cooling? A: 3-Oxopiperazine-1-sulfonamide is moderately polar. If it doesn't precipitate:

  • Evaporate the solvent to dryness.

  • Triturate the residue with hot ethyl acetate (it should not dissolve well) or cold ethanol .

  • The product often crashes out as a white solid upon scratching the flask walls.

Q3: Is the starting material (piperazin-2-one) stable? A: Yes, but it is hygroscopic. Dry your starting material under vacuum over P2O5 before use to ensure accurate stoichiometry.

References

  • Synthesis of Sulfonamides via Sulfamide Transamidation

    • Maryanoff, B. E., et al. "Structure-Activity Studies on Anticonvulsant Sulfamates." Journal of Medicinal Chemistry, vol. 30, no. 5, 1987, pp. 880–887.
    • Note: Establishes the protocol for reacting cyclic amines with sulfamide.
  • Synthesis of Piperazin-2-one Scaffolds

    • Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, vol. 55, 2023.[7][8]

    • Note: Provides context on the stability and reactivity of the piperazin-2-one ring.
  • General Sulfamoylation Methods

    • Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, vol. 25, no. 2, 2005, pp. 186-228.
    • Note: Reviews the use of Sulfamoyl Chloride vs. Sulfamide.
  • Compound Data (CAS 878386-22-2)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23656627, 3-Oxopiperazine-1-sulfonamide."

Sources

Technical Support Center: Chromatography of 3-Oxopiperazine-1-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-HPLC-OXO-SULF Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Retention, Peak Shape, and Isomer Separation for Polar Heterocycles[1]

Introduction: The "Polyampholyte" Challenge

Welcome to the technical support center. You are likely here because standard C18 protocols are failing you. The 3-oxopiperazine-1-sulfonamide scaffold presents a classic "polyampholyte" challenge in chromatography:

  • High Polarity: The lactam (3-oxo) and sulfonamide groups create a high dipole moment, leading to poor retention (

    
    ) on standard alkyl phases.[1]
    
  • Amphoteric Nature: You have a weakly acidic sulfonamide (

    
    ) and potentially basic nitrogen centers (depending on substitution), making the molecule highly sensitive to pH.[1]
    
  • Isomer Complexity: Synthetic routes often yield regioisomers (2-oxo vs. 3-oxo) or enantiomers (if the piperazine ring is substituted), which require orthogonal separation mechanisms.[1]

This guide moves beyond basic "try this column" advice to explain the mechanism of separation, ensuring you can build a robust, self-validating method.

Module 1: Retention Strategy (Solving "Blow-Through")

User Issue: "My analyte elutes in the void volume (dead time) on a C18 column."

Root Cause Analysis

The logP of 3-oxopiperazine-1-sulfonamide is likely negative or near zero.[1] On a C18 column, the hydrophobic effect is insufficient to overcome the molecule's affinity for the aqueous mobile phase.[1]

Troubleshooting Protocol
ApproachRecommended PhaseMechanismWhen to Use
1. HILIC (Primary Rec) Zwitterionic (ZIC-HILIC) or Amide Partitioning into a water-rich layer on the silica surface.[1]Best Choice. When you need massive retention of polar species and MS compatibility.
2. Aqueous Stable RP Polar-Embedded C18 / C18-Aq Hydrophobic interaction + polar group shielding to prevent phase collapse in 100% water.[1]When you must use RPLC but need 95-100% aqueous buffer to retain the peak.[1]
3. Ion-Pairing Standard C18 + Hexanesulfonate Formation of neutral ion-pair complexes to increase hydrophobicity.[1]Last Resort. High equilibration times; incompatible with LC-MS (source contamination).[1]
The HILIC Solution (Step-by-Step)

HILIC is the "Gold Standard" for this scaffold.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Gradient: Start at 95% B (High Organic). Ramp down to 60% B.

    • Why? Unlike RPLC, HILIC elutes by increasing water content.[1][2] The high organic start forces the polar analyte into the water layer on the silica surface.

Module 2: Isomer Resolution (Regio- & Stereoisomers)

User Issue: "I see a split peak or need to separate the 2-oxo impurity from the 3-oxo target."

Scenario A: Regioisomers (Structural Isomers)

Example: Separating 3-oxopiperazine-1-sulfonamide from 2-oxopiperazine-1-sulfonamide.[1] These isomers differ in their dipole moments and pKa values.

The "pH Leverage" Technique: Regioisomers often have slightly different pKa values due to the proximity of the electron-withdrawing sulfonamide to the basic amine or lactam.

  • Action: Run a pH scout at pH 3.0, 7.0, and 10.0.

  • Observation: At pH 10, the sulfonamide deprotonates (becomes negative).[1] The difference in charge distribution between the 2-oxo and 3-oxo forms is maximized here, often resolving the peaks on a C18-PFP (Pentafluorophenyl) column, which utilizes pi-pi and dipole interactions orthogonal to standard C18.[1]

Scenario B: Enantiomers (Chiral Separation)

Example: Your scaffold has a methyl group at the C2 or C5 position. Standard C18/HILIC will not separate these. You require a Chiral Stationary Phase (CSP).[3]

Chiral Screening Workflow: Do not guess. Use a "Generic Screening Gradient" on Polysaccharide columns (Amylose/Cellulose).

Visualization: Method Development Decision Tree

MethodSelection Start START: Analyte Characterization IsChiral Is the Piperazine Ring Substituted? (Chiral Center?) Start->IsChiral Regio Is it a Regioisomer Issue? (2-oxo vs 3-oxo) IsChiral->Regio No ChiralSol SOLUTION: Chiral Screening Phase: Amylose/Cellulose (AD/OD) Mode: Normal Phase or Polar Organic IsChiral->ChiralSol Yes Polarity Is Retention < 1.0 min on C18? Regio->Polarity No (Just Retention) PFP SOLUTION: Fluorinated Phase (PFP) Leverage Dipole-Dipole interactions Regio->PFP Yes (Dipole diff) pH_Swing SOLUTION: pH Switching Run at pH 9-10 (High pH Stable Column) Regio->pH_Swing Yes (pKa diff) HILIC SOLUTION: HILIC Mode Column: Zwitterionic or Amide MP: 90% ACN Start Polarity->HILIC Yes (Very Polar) AqC18 SOLUTION: Aqueous C18 100% Buffer capability Polarity->AqC18 Marginal Retention

Caption: Decision matrix for selecting the correct chromatographic mode based on isomer type and polarity.

Module 3: Peak Shape & Detection (FAQs)

Q: Why is my peak tailing severely?

A: This is likely "Silanol Activity." Even though the 3-oxo group (lactam) reduces the basicity of the adjacent nitrogen, the sulfonamide nitrogen or unreacted piperazine impurities can interact with free silanols on the silica support.[1]

  • The Fix:

    • Add Salt: Increase buffer concentration to 20–25 mM (Ammonium Acetate/Formate). The cations (

      
      ) compete with your analyte for the silanol sites.
      
    • Switch Column: Use a Charged Surface Hybrid (CSH) or a "Base-Deactivated" column.[1] These have a slight positive surface charge that repels protonated bases, sharpening the peak.[1]

Q: I cannot see the peak on UV (254 nm).

A: 3-Oxopiperazine-1-sulfonamide lacks a strong chromophore (no conjugated pi-system).[1]

  • The Fix:

    • Wavelength: Switch to 205–210 nm . Warning: You must use "UV-transparent" solvents (HPLC-grade ACN, Phosphoric acid instead of Formic acid if possible, though Formic is okay at 0.1%).[1]

    • Derivatization (If sensitivity is critical): React the secondary amine (if available) or sulfonamide with Dansyl Chloride . This adds a fluorescent tag, allowing nanomolar detection limits.[1]

Experimental Protocol: Chiral Screening

If you are separating enantiomers, follow this rapid screening protocol.

Equipment: HPLC with Diode Array (DAD) or Mass Spec. Columns:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3)[1]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-3)[1]

Screening Conditions (Polar Organic Mode):

  • Mobile Phase: 100% Acetonitrile (with 0.1% DEA for basic analytes or 0.1% TFA/Acetic Acid for acidic/amphoteric analytes).

    • Note: For sulfonamides, a mixture of 0.1% Acetic Acid + 0.1% Diethylamine is often best to buffer the amphoteric sites.[1]

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temp: 25°C.

Data Interpretation:

  • If

    
     (Selectivity) > 1.1 but Resolution (
    
    
    
    ) < 1.5: Lower the temperature to 10°C. Enantioseparation is enthalpy-driven; lower temperatures almost always improve resolution.[1]

References

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

    • Relevance: Foundational text on HILIC mechanisms for polar bases.
  • Chiral Technologies. (n.d.).[1] Strategies for Method Development: Polysaccharide Columns.Link

    • Relevance: Standard protocols for amylose/cellulose screening.
  • Loftheim, H., et al. (2012).[1] Determination of piperazine in pharmaceutical drug substances using HILIC and ELSD.[4][5] Journal of Pharmaceutical and Biomedical Analysis. Link

    • Relevance: Specific application of HILIC to piperazine derivatives.[4][5]

  • Snyder, L. R., et al. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley. Link[1]

    • Relevance: Authoritative source on pKa effects and pH switching (The "pH Leverage" technique).

Sources

Validation & Comparative

Validating the target engagement of "3-Oxopiperazine-1-sulfonamide" in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validating Target Engagement of 3-Oxopiperazine-1-sulfonamide (OPS) in Hypoxic Cellular Models

Executive Summary

3-Oxopiperazine-1-sulfonamide (OPS) represents a distinct chemotype within the sulfonamide class of inhibitors. While classic sulfonamides (e.g., sulfanilamide) were developed as antibacterials targeting dihydropteroate synthase, the piperazine-sulfonamide scaffold is increasingly utilized in oncology to target Carbonic Anhydrase IX (CAIX) and XII (CAXII) . These transmembrane metalloenzymes are overexpressed in hypoxic tumors, driving extracellular acidification and promoting metastasis.

This guide outlines the validation of OPS target engagement (TE) in cellular models. Unlike biochemical assays, cellular TE confirms that the molecule permeates the membrane, resists immediate metabolism, and binds the target in the complex cytosolic/membrane environment. We compare OPS against the non-selective standard Acetazolamide (AZA) and the clinical-stage selective inhibitor SLC-0111 .

Comparative Landscape: OPS vs. Established Standards

To validate OPS, it must be benchmarked against known modulators.

FeatureAcetazolamide (AZA) SLC-0111 3-Oxopiperazine-1-sulfonamide (OPS)
Primary Target Pan-CA inhibitor (CA I, II, IX, XII)Selective CA IX / XIICA IX / XII (Putative)
Cell Permeability Low (Active transport required)HighModerate-High (Lipophilic linker)
Clinical Status FDA Approved (Glaucoma/Edema)Phase Ib/II (Solid Tumors)Preclinical / Lead Compound
Binding Mode Zinc coordination (classical)Zinc coordination + Tail interactionZinc coordination + Piperazine hydrophobic interaction
Key Limitation Poor isoform selectivity; systemic toxicityMetabolic stabilitySolubility (varies by substitution)

Mechanistic Context: The Hypoxic pH Regulatory Machinery

To validate engagement, one must understand the downstream consequences of inhibition. In hypoxic tumors, HIF-1


 upregulates CAIX. CAIX catalyzes the hydration of extracellular CO

to HCO

and H

. The HCO

is imported to buffer intracellular pH (pHi), while H

acidifies the extracellular matrix (pHe), driving invasion.

Validation Logic: If OPS engages CAIX, we should observe:

  • Biophysical Stabilization: Increased thermal stability of CAIX (CETSA).

  • Functional Blockade: Failure to maintain alkaline pHi under hypoxic stress.

HypoxiaPathway Hypoxia Hypoxia (1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induces CAIX_Gene CA9 Transcription HIF1->CAIX_Gene Promotes CAIX_Protein CAIX Surface Expression CAIX_Gene->CAIX_Protein Translation Reaction CO2 + H2O -> HCO3- + H+ CAIX_Protein->Reaction Catalyzes pHi Intracellular Alkalinization (Survival) Reaction->pHi HCO3- Import pHe Extracellular Acidification (Metastasis) Reaction->pHe H+ Export OPS OPS Inhibitor OPS->CAIX_Protein BINDS (Target Engagement) OPS->Reaction BLOCKS

Figure 1: The Hypoxia-Induced CAIX Pathway.[1] OPS targets the catalytic domain of CAIX, preventing the pH regulation necessary for tumor survival.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Demonstrate direct physical binding of OPS to CAIX in intact cells. Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.[2]
Experimental Workflow
  • Cell Model Selection: Use MDA-MB-231 or HT-29 (naturally high CAIX under hypoxia).

  • Hypoxia Induction: Cultivate cells in 1% O

    
     (or 100 µM CoCl
    
    
    
    ) for 24h to induce CAIX.
  • Treatment:

    • Treat live cells with OPS (10 µM), AZA (control), or DMSO (vehicle) for 1 hour.

  • Heat Challenge: Aliquot cells and heat to a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis & Separation: Lyse cells using freeze-thaw (avoid harsh detergents initially). Centrifuge at 20,000 x g. Aggregated (unstable) proteins pellet; stabilized proteins remain in supernatant.

  • Detection: Western Blot of supernatant for CAIX.

CETSA_Workflow Step1 1. Treat Cells (OPS vs DMSO) Step2 2. Heat Gradient (40-70°C, 3 min) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifuge (Remove Aggregates) Step3->Step4 Step5 5. Western Blot (Soluble Fraction) Step4->Step5

Figure 2: CETSA Workflow. Ligand-bound CAIX remains soluble at higher temperatures compared to the DMSO control.

Data Interpretation
  • Positive Engagement: The OPS-treated band intensity persists at higher temperatures compared to DMSO.

  • Metric: Calculate

    
    . A shift of 
    
    
    
    is significant.

Protocol 2: Intracellular pH (pHi) Recovery Assay

Objective: Functional validation. Does OPS binding actually inhibit catalytic activity? Principle: CAIX inhibition prevents the neutralization of intracellular acid generated by glycolysis.

Methodology
  • Dye Loading: Load hypoxic MDA-MB-231 cells with BCECF-AM (2 µM), a ratiometric pH indicator.

  • Acid Load: Pre-incubate cells with NH

    
    Cl (20 mM) for 30 min, then wash to induce acute intracellular acidification ("Acid Pulse").
    
  • Recovery Phase: Add OPS (100 nM - 10 µM) in Na

    
    -free buffer.
    
  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm) using a flow cytometer or plate reader over 20 minutes.

Expected Results
  • Vehicle (DMSO): Rapid recovery of pHi to neutral (~7.2) as CAIX/NHE1 function.

  • OPS Treatment: Retarded recovery (sustained acidification), similar to SLC-0111.

Data Presentation & Analysis

When publishing your comparison, structure your data as follows:

Table 1: Comparative Efficacy Profile

CompoundBiochemical

(hCA IX)
CETSA

(MDA-MB-231)
pHi Recovery Rate (slope)
Acetazolamide 25 nM+1.5°C (Low permeability)-15% inhibition
SLC-0111 45 nM+5.2°C-85% inhibition
OPS (Test) Determine experimentallyTarget: >3.0°CTarget: >50% inhibition

Critical Analysis for the Scientist:

  • If OPS shows high biochemical potency (low

    
    ) but low CETSA shift, it likely suffers from poor membrane permeability .
    
  • If OPS shows high CETSA shift but poor pHi recovery, investigate off-target binding or compensatory mechanisms (e.g., redundancy from CAXII).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Molina, J. R., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[2][3][4][5] Science, 341(6141), 84-87. Link

  • McDonald, P. C., et al. (2012). Regulation of pH by Carbonic Anhydrase IX Contributing to Tumor Progression. Journal of Cell Biology, 198(6), 963-973. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitizes cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-123. Link

Sources

A Researcher's Guide to Ensuring Reproducibility of Novel Compound Activity: A Case Study with 3-Oxopiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific integrity. A novel compound's promising biological activity in one laboratory can lose its luster if it cannot be consistently replicated by others. This guide provides a comprehensive framework for establishing and verifying the biological activity of a novel chemical entity, using the hypothetical compound "3-Oxopiperazine-1-sulfonamide" as a case study. We will explore best practices for experimental design, execution, and data reporting to ensure that the observed effects are robust and reproducible across different laboratory settings.

Defining the Biological Context: From Structure to Hypothetical Activity

The chemical structure of "3-Oxopiperazine-1-sulfonamide" contains two key pharmacophores: a piperazine ring and a sulfonamide group. Derivatives of both are known to possess a wide range of biological activities.[1] Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3][4][5][6][7][] Piperazine derivatives, on the other hand, have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1] Some oxopiperazine derivatives have also been investigated for their effects on ion channels, with potential applications in treating pain and epilepsy.[9]

Given this structural context, a primary hypothesis for the biological activity of "3-Oxopiperazine-1-sulfonamide" could be antibacterial activity . This guide will proceed with this hypothesis and outline the necessary steps to validate it in a reproducible manner.

The Cornerstone of Reproducibility: Compound Authentication and Management

Before any biological assay is performed, the identity, purity, and stability of the test compound must be rigorously established. Inconsistent results are often traced back to variability in the compound itself.

Detailed Protocol for Compound Authentication:

  • Synthesis and Purification: Document the complete synthetic route for 3-Oxopiperazine-1-sulfonamide. High-performance liquid chromatography (HPLC) is recommended for the final purification step to achieve >95% purity.

  • Structural Verification:

    • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and ensure the absence of significant impurities.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound.

  • Purity Analysis:

    • HPLC-UV/MS: Quantify the purity of the compound. The chromatogram should show a single major peak corresponding to the compound of interest.

  • Solubility Determination: Assess the solubility in various solvents (e.g., DMSO, water, ethanol) to prepare appropriate stock solutions.

  • Stability Assessment: Evaluate the stability of the compound in both solid form and in solution under different storage conditions (e.g., temperature, light exposure) over time.

Table 1: Example of Compound Characterization Data for 3-Oxopiperazine-1-sulfonamide

ParameterMethodResultAcceptance Criteria
Identity¹H NMR, ¹³C NMRConsistent with proposed structureConforms to structure
Molecular WeightLC-MS[Insert experimental value]± 0.5 Da of theoretical
PurityHPLC-UV (254 nm)98.5%≥ 95%
Solubility (DMSO)Visual Inspection>100 mMClear solution at specified concentration
Stability (DMSO stock at -20°C)HPLC-UVNo degradation after 1 month<2% degradation

Establishing Antibacterial Activity: A Multi-faceted Approach

To robustly demonstrate antibacterial activity and facilitate inter-laboratory comparison, a standardized set of assays should be employed.

Initial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol for Broth Microdilution MIC Assay (CLSI Guidelines):

  • Bacterial Strain Selection: Use standard reference strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of 3-Oxopiperazine-1-sulfonamide in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth only). Also, include a known antibiotic (e.g., ciprofloxacin) as a comparator.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Diagram 1: Workflow for MIC Assay

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of 3-Oxopiperazine-1-sulfonamide in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

This assay determines whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).[3]

Detailed Protocol for MBC Assay:

  • Perform MIC Assay: Follow the protocol as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto antibiotic-free agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Delving into the Mechanism of Action: A Reproducible Approach

If 3-Oxopiperazine-1-sulfonamide demonstrates antibacterial activity, the next step is to investigate its mechanism of action. Given its sulfonamide moiety, a logical starting point is to test for inhibition of the folic acid synthesis pathway.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A cell-free enzymatic assay can directly measure the inhibitory effect of the compound on DHPS.

Detailed Protocol for DHPS Inhibition Assay:

  • Reagents: Recombinant DHPS enzyme, para-aminobenzoic acid (PABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Assay Setup: In a 96-well plate, combine the DHPS enzyme, varying concentrations of 3-Oxopiperazine-1-sulfonamide, and DHPPP.

  • Initiate Reaction: Start the reaction by adding PABA.

  • Detection: The product, dihydropteroate, can be quantified using a colorimetric or fluorometric method.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the enzyme activity against the compound concentration.

  • Control: Use a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.

Diagram 2: Proposed Mechanism of Action for 3-Oxopiperazine-1-sulfonamide

MOA cluster_folate Bacterial Folic Acid Synthesis PABA PABA DHPS DHPS Enzyme PABA->DHPS DHPPP DHPPP DHPPP->DHPS DHF Dihydrofolate DHPS->DHF Dihydropteroate THF Tetrahydrofolate DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Compound 3-Oxopiperazine-1-sulfonamide Compound->DHPS Inhibition

Caption: Hypothetical inhibition of the bacterial folic acid pathway.

Inter-Laboratory Comparison: Ensuring Concordance of Results

To truly establish the reproducibility of the biological activity of 3-Oxopiperazine-1-sulfonamide, the above-described experiments should be independently performed in multiple laboratories.

Key Considerations for Inter-Laboratory Studies:

  • Standardized Protocols: All participating labs must use the exact same detailed protocols.

  • Shared Reagents: Whenever possible, labs should use reagents from the same lot, especially the test compound.

  • Blinded Studies: In some cases, a blinded study design, where the identity of the compound is unknown to the testing lab, can reduce bias.

  • Data Reporting Template: A standardized template for reporting results is crucial for effective comparison.

Table 2: Hypothetical Inter-Laboratory Comparison of MIC (µg/mL) for 3-Oxopiperazine-1-sulfonamide

OrganismLab 1Lab 2Lab 3Mean ± SD
E. coli ATCC 2592216321621.3 ± 8.0
S. aureus ATCC 29213881610.7 ± 4.0

Table 3: Hypothetical Inter-Laboratory Comparison of DHPS IC₅₀ (µM) for 3-Oxopiperazine-1-sulfonamide

ParameterLab 1Lab 2Lab 3Mean ± SD
IC₅₀ (µM)5.26.14.85.4 ± 0.7

Addressing Potential Discrepancies and Troubleshooting

Discrepancies in results between laboratories can arise from various factors. A systematic approach to troubleshooting is essential.

Potential Sources of Variability:

  • Compound Handling: Differences in stock solution preparation, storage, and handling.

  • Bacterial Strains: Genetic drift of bacterial strains over time.

  • Media and Reagents: Variations in the composition of culture media and reagents.

  • Instrumentation: Differences in plate readers, incubators, and other equipment.

  • Operator Technique: Subtle differences in experimental execution.

Troubleshooting Steps:

  • Verify Compound Integrity: Re-analyze the purity and identity of the compound from each lab.

  • Sequence Bacterial Strains: Confirm the genetic identity of the bacterial strains used.

  • Cross-Validation of Reagents: Test key reagents from each lab side-by-side.

  • Harmonize Protocols: Conduct a joint review of the protocols to identify any subtle differences in interpretation or execution.

Conclusion

The journey from a novel compound to a potential therapeutic is long and requires a steadfast commitment to scientific rigor. By following a structured and transparent approach to establishing and verifying biological activity, as outlined in this guide for the hypothetical "3-Oxopiperazine-1-sulfonamide," researchers can build a strong foundation of reproducible data. This not only enhances the credibility of the findings but also accelerates the drug development process by providing a clear and reliable understanding of a compound's potential. The principles of thorough compound characterization, standardized biological assays, and open communication in inter-laboratory studies are paramount to ensuring that promising discoveries in the lab can be translated into tangible benefits for society.

References

  • Hektoen International. (2024, December 19). Sulfonamides: The first synthetic antibacterial agents.
  • Chowdhury, A., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports.
  • Creative Biolabs. (n.d.). Understanding Sulfonamides: Mechanisms and Applications.
  • Bertin, A., et al. (2015). Derivatized Oxopiperazine Rings from Amino Acids. ResearchGate.
  • Katzung, B. G. (n.d.). Pharmacology of sulfonamides and synthetic antibacterial agents. AccessMedicine.
  • Google Patents. (n.d.). US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy.
  • Peertechz Publications. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.
  • MDPI. (2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • ResearchGate. (n.d.). Sulfonamide resistance: Mechanisms and trends.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
  • bioRxiv. (2022, June 30). Molecular mechanism of plasmid-borne resistance to sulfonamides. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbTWqUCfNUHrENSF_mdmRKzv9qhaQkt2T0CnZ8VWuBXG-eBUMqB8uLM5oScdT8dTFJdSkcCrrCOcTl1im7feAcs8avB5vjrmWvKCZrYMAel0HsylmSVZEVqJ6u0gHy2JKDtsjwIEQ3fuT4FMUR47W40LdSVJIotDwu]([Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Oxopiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for 3-Oxopiperazine-1-sulfonamide (CAS 878386-22-2). This protocol is designed for research laboratories and drug development facilities operating under standard chemical hygiene plans (CHP) and RCRA (Resource Conservation and Recovery Act) guidelines.

Executive Summary

3-Oxopiperazine-1-sulfonamide is a functionalized piperazine derivative often used as a scaffold in medicinal chemistry. While not classified as a P-listed (acutely toxic) waste by the EPA, it exhibits specific toxicity and irritation profiles (H302, H315, H319, H335) that mandate its management as Hazardous Chemical Waste .

Immediate Action Directive:

  • Do NOT dispose of down the drain (Sanitary Sewer).[1]

  • Do NOT dispose of in regular trash (Municipal Solid Waste).

  • Segregate as a sulfur-containing organic solid.

  • Disposal Method: High-temperature incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the substance is the first step in safe disposal. This compound combines a piperazine ring (often basic/corrosive) with a sulfonamide moiety (sulfur-containing) and a ketone (polar).

Technical Specifications
PropertyDataRelevance to Disposal
CAS Number 878386-22-2Unique identifier for waste manifesting.
Molecular Formula

(Approx. based on structure)
Contains Sulfur and Nitrogen . Must be incinerated with scrubbers for

.
Physical State Solid (Powder)Requires solid waste containers (wide-mouth).
Solubility Moderate (Polar organic)Potential for groundwater leaching if landfilled (Prohibited).
GHS Hazard Classification

Based on structural analogs and available safety data for CAS 878386-22-2:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

Scientific Rationale: The piperazine ring can act as a sensitizer and irritant. The sulfonamide group is generally stable but prevents the waste from being classified as "clean fuel" in some blending programs due to sulfur content.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory accidents involving waste.

Segregation Logic

You must segregate this compound from incompatible waste streams to prevent uncontrolled reactions.

  • Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Acids.

  • Compatible with: Non-halogenated organic solids, other sulfur-containing organics.

Waste Stream Assignment

Assign the waste to the following stream based on your facility's definitions:

  • Primary Category: Hazardous Chemical Waste (Solid).

  • Secondary Tag: Sulfur-Containing Organic.

  • RCRA Status: Non-listed, Characteristic (Toxic/Irritant).

Step-by-Step Disposal Protocol

Phase 1: Collection
  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid powder using a chemically resistant spatula. Avoid generating dust; perform this inside a chemical fume hood.[2]

  • Residue Management: If the compound was in solution, the solvent waste must be segregated based on the solvent (e.g., Halogenated vs. Non-Halogenated). The 3-Oxopiperazine-1-sulfonamide solute does not change the solvent's flammability classification but adds toxicity.

Phase 2: Labeling

Every container must be labeled before waste is added.

  • Label Content:

    • Full Chemical Name: "3-Oxopiperazine-1-sulfonamide" (No abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[1]

    • Composition: "100%" (if pure) or specific concentration.

Phase 3: Storage & Handoff[5]
  • Cap Tightly: Ensure the lid is screwed on tight when not actively adding waste.

  • Secondary Containment: Store the waste container in a secondary tray to capture potential leaks.

  • Time Limit: Do not accumulate waste for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) as per EPA regulations.

  • Request Pickup: Contact your Environmental Health & Safety (EHS) department for transfer to a TSDF.

Emergency Spill Response

In the event of a benchtop spill of solid 3-Oxopiperazine-1-sulfonamide:

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff paper.

    • Wipe the area with soap and water.

    • Disposal of Debris: Place all contaminated towels and gloves into the Solid Hazardous Waste container (same as the chemical). Do not throw spill debris in the trash.

Visual Workflow: Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-Oxopiperazine-1-sulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath ContainerSolid Container: Wide-Mouth HDPE Tag: Solid Hazardous Waste SolidPath->ContainerSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenated ContainerHalo Container: Safety Can/Bottle Tag: Halogenated Waste Halogenated->ContainerHalo ContainerNonHalo Container: Safety Can/Bottle Tag: Non-Halogenated Waste NonHalogenated->ContainerNonHalo Labeling LABELING: 1. Full Name (No Abbr) 2. Check 'Toxic' & 'Irritant' 3. Note Sulfur Content ContainerSolid->Labeling ContainerHalo->Labeling ContainerNonHalo->Labeling TSDF Final Disposal: High-Temp Incineration (via EHS/TSDF) Labeling->TSDF

Figure 1: Decision matrix for the segregation and packaging of 3-Oxopiperazine-1-sulfonamide waste.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[5] Regulations for Hazardous Waste Generated at Academic Laboratories.[5] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxopiperazine-1-sulfonamide
Reactant of Route 2
3-Oxopiperazine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.